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  • Product: 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride
  • CAS: 1353956-54-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Application of 4,6-Bis(piperidin-4-yloxy)pyrimidine Dihydrochloride

Executive Summary In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream drug candidates. 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride (CAS: 1353956-54-3)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream drug candidates. 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride (CAS: 1353956-54-3) has emerged as a highly versatile, bivalent building block. Featuring an electron-deficient pyrimidine core flanked by two flexible, basic piperidin-4-yloxy extensions, this compound is engineered for multi-target engagement, particularly in the design of advanced kinase inhibitors and G-protein coupled receptor (GPCR) ligands [1, 2].

This technical guide provides an in-depth analysis of its structural properties, mechanistic rationale in drug design, and field-proven synthetic and analytical protocols.

Chemical & Physical Profiling

Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior in subsequent coupling reactions and biological assays. The dihydrochloride salt form is specifically utilized to stabilize the secondary amines, preventing premature oxidation and drastically improving handling by reducing hygroscopicity compared to its free-base counterpart.

Table 1: Quantitative Chemical Properties
PropertyValueRationale / Significance
Chemical Name 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochlorideStandard IUPAC nomenclature.
CAS Registry Number 1353956-54-3Unique identifier for procurement and literature tracking [1].
Molecular Formula C14H24Cl2N4O2Reflects the free base (C14H22N4O2) + 2 HCl molecules.
Molecular Weight 351.27 g/mol Critical for accurate molarity calculations in assays [2].
SMILES String C1CNCCC1OC2=CC(=NC=N2)OC3CCNCC3.[H]Cl.[H]ClEnables computational modeling and docking studies [2].
Topological Polar Surface Area (TPSA) 68.3 ŲIndicates good membrane permeability potential for derivatives [1].

Structural Rationale & Mechanistic Application

The architecture of 4,6-Bis(piperidin-4-yloxy)pyrimidine is not arbitrary; it is a highly evolved pharmacophore. Recent studies have demonstrated that the mono-substituted piperidin-4-yloxy pyrimidine motif is highly effective in overcoming kinase resistance mutations, such as the EGFR T790M/L858R mutation in non-small cell lung cancer (NSCLC) [3].

By extending this to a bis-substituted (4,6) configuration, researchers can leverage a bivalent approach:

  • The Pyrimidine Core: Acts as a potent hydrogen-bond acceptor, typically anchoring the molecule to the ATP-binding hinge region of kinases.

  • The Ether Linkages (-O-): Provide critical conformational flexibility, allowing the piperidine rings to adopt optimal vectors.

  • The Piperidine Rings: Serve as solvent-exposed basic centers that can form salt bridges with acidic residues (e.g., Asp or Glu) at the periphery of the target binding pocket, enhancing both target affinity and aqueous solubility.

G A Pyrimidine Core (H-Bond Acceptor) B Ether Linkers (-O-) (Flexibility & Vector) A->B C4/C6 Substitution D Kinase Hinge Region Interaction A->D Anchors to C Piperidine Rings (Basic Amines / Solubilization) B->C Spatially directs E Solvent-Exposed Region / Salt Bridges C->E Engages

Caption: Figure 1: Pharmacophore logic of the piperidin-4-yloxy pyrimidine scaffold.

Synthetic Methodology

The synthesis of this compound relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring creates an electron-deficient environment at the C4 and C6 positions, making the native halogens highly susceptible to displacement by strong nucleophiles.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 4,6-Dichloropyrimidine (1.0 eq), N-Boc-4-hydroxypiperidine (2.2 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq), anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH in anhydrous THF under an inert argon atmosphere at 0°C.

    • Add N-Boc-4-hydroxypiperidine dropwise. Causality: NaH ensures complete deprotonation of the secondary alcohol, generating a highly reactive alkoxide nucleophile.

    • Stir for 30 minutes, then add 4,6-dichloropyrimidine.

    • Gradually warm to room temperature and reflux for 12 hours.

    • Quench with ice water, extract with ethyl acetate, dry over Na2SO4, and concentrate to yield the Boc-protected intermediate.

Step 2: Boc Deprotection and Salt Formation

  • Reagents: 4 M HCl in 1,4-dioxane.

  • Procedure:

    • Dissolve the intermediate in a minimum volume of dichloromethane (DCM).

    • Add 10 volumes of 4 M HCl in dioxane at 0°C.

    • Stir at room temperature for 4 hours. Causality: Using anhydrous HCl in dioxane avoids aqueous workups. As the Boc groups are cleaved, the highly polar dihydrochloride salt directly precipitates out of the organic solvent, driving the reaction to completion according to Le Chatelier's principle.

    • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

G Step1 4,6-Dichloropyrimidine + N-Boc-4-hydroxypiperidine Step2 SNAr Reaction (NaH, THF, 0°C to RT) Step1->Step2 Step3 Intermediate: 4,6-Bis(1-Boc-piperidin-4-yloxy)pyrimidine Step2->Step3 Step4 Boc Deprotection (HCl in Dioxane, RT) Step3->Step4 Step5 Final Product: Dihydrochloride Salt Precipitation Step4->Step5

Caption: Figure 2: Synthetic workflow for 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride.

Analytical Validation & Quality Control

To ensure the integrity of biological assays, the exact stoichiometry of the salt must be validated. A self-validating analytical protocol is required to confirm that the product is strictly a dihydrochloride (2:1 ratio) rather than a monohydrochloride or mixed salt.

Self-Validating QC Protocol
  • 1H-NMR (D2O or DMSO-d6): Confirm the disappearance of the Boc-group singlet (~1.4 ppm). The pyrimidine aromatic proton (C5-H) should appear as a distinct singlet (~6.2 ppm), and the C2-H as a singlet (~8.4 ppm).

  • Argentometric Titration (Mohr Method):

    • Mechanism: Dissolve a known mass of the product in distilled water. Titrate with a standardized 0.1 M Silver Nitrate (AgNO3) solution using potassium chromate (K2CrO4) as an indicator.

    • Causality: The precipitation of AgCl consumes the chloride ions. Once all Cl⁻ is depleted, the excess Ag⁺ reacts with chromate to form a red-brown precipitate of silver chromate. Calculating the molar ratio of Ag⁺ consumed versus the weighed mass of the compound definitively confirms the 2:1 chloride-to-base stoichiometry, ensuring accurate downstream dosing.

References

  • Bioorganic & Medicinal Chemistry. "Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer." PubMed (NIH). 2022 Nov 15;74:117052. Available at:[Link]

Exploratory

Technical Guide: Physicochemical Characterization of CAS 1353956-54-3

Introduction This technical guide provides an in-depth analysis of the molecular weight and exact mass of the compound associated with CAS Registry Number 1353956-54-3. In the dynamic landscape of chemical research and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides an in-depth analysis of the molecular weight and exact mass of the compound associated with CAS Registry Number 1353956-54-3. In the dynamic landscape of chemical research and drug development, precise knowledge of a molecule's fundamental physicochemical properties is paramount for a multitude of applications, including analytical method development, spectroscopic analysis, and computational modeling.

It is important to note that a comprehensive search of publicly available chemical databases and scientific literature did not yield direct information for CAS 1353956-54-3. However, based on the user-provided topic, this guide operates under the assumption that this CAS number corresponds to the chemical entity 1-(5-nonyl-2H-tetrazol-2-yl)ethan-1-one . This document outlines the systematic approach to deduce the molecular formula from the chemical name and the subsequent calculation of its molecular weight and exact mass. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound.

Methodology for Physicochemical Property Calculation

The determination of the molecular weight and exact mass for a compound, in the absence of direct experimental data, relies on a foundational understanding of its molecular formula. The following protocol details the systematic derivation of these key parameters from the compound's IUPAC name.

Step 1: Derivation of the Molecular Formula

The molecular formula was deduced by systematically deconstructing the IUPAC name, "1-(5-nonyl-2H-tetrazol-2-yl)ethan-1-one":

  • Ethan-1-one : This core functional group contributes a two-carbon acetyl moiety (CH₃C=O), which has a formula of C₂H₃O.

  • Nonyl : This substituent is a straight-chain alkyl group consisting of nine carbon atoms and nineteen hydrogen atoms, with the formula C₉H₁₉.

  • 2H-Tetrazol : This indicates a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. The "2H" signifies that the substituent is attached to the nitrogen at the 2-position of the tetrazole ring. The core tetrazole ring has a formula of CH₂N₄. When substituted at the C5 and N2 positions, the tetrazole core contributes CN₄ to the overall formula.

By combining these fragments, the molecular formula is established as C₁₂H₂₂N₄O .

Step 2: Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula, using the standard atomic weights of the constituent elements.

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 22 atoms × 1.008 u = 22.176 u

  • Nitrogen (N): 4 atoms × 14.007 u = 56.028 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Molecular Weight = 144.132 + 22.176 + 56.028 + 15.999 = 238.335 g/mol

Step 3: Calculation of Exact Mass

The exact mass is determined by summing the masses of the most abundant isotopes of the constituent elements.

  • Carbon (¹²C): 12 atoms × 12.000000 u = 144.000000 u

  • Hydrogen (¹H): 22 atoms × 1.007825 u = 22.172150 u

  • Nitrogen (¹⁴N): 4 atoms × 14.003074 u = 56.012296 u

  • Oxygen (¹⁶O): 1 atom × 15.994915 u = 15.994915 u

Exact Mass = 144.000000 + 22.172150 + 56.012296 + 15.994915 = 238.179361 Da

Summary of Physicochemical Properties

The calculated physicochemical properties for 1-(5-nonyl-2H-tetrazol-2-yl)ethan-1-one are summarized in the table below for easy reference.

ParameterValue
CAS Registry Number 1353956-54-3 (Assumed)
IUPAC Name 1-(5-nonyl-2H-tetrazol-2-yl)ethan-1-one
Molecular Formula C₁₂H₂₂N₄O
Molecular Weight 238.34 g/mol
Exact Mass 238.1794 Da

Workflow for Determination of Physicochemical Properties

The logical flow for deriving the molecular weight and exact mass from the provided information is illustrated in the following diagram.

CAS CAS 1353956-54-3 Name Assumed IUPAC Name: 1-(5-nonyl-2H-tetrazol-2-yl)ethan-1-one CAS->Name Assumption based on topic Formula Molecular Formula: C12H22N4O Name->Formula Structural Deconstruction MW Molecular Weight: 238.34 g/mol Formula->MW Calculation using Standard Atomic Weights EM Exact Mass: 238.1794 Da Formula->EM Calculation using Isotopic Masses

Caption: Workflow for deriving molecular properties.

Conclusion

This technical guide provides calculated values for the molecular weight and exact mass of a compound presumed to be associated with CAS 1353956-54-3. While direct empirical data for this specific CAS number remains elusive in the public domain, the systematic approach outlined herein, based on the provided chemical name, offers a robust and scientifically sound estimation of these critical parameters. It is recommended that these calculated values be verified through experimental mass spectrometry for any downstream applications requiring the highest degree of accuracy.

References

Due to the lack of publicly available data for CAS 1353956-54-3, this guide is based on fundamental principles of chemical nomenclature and mass calculation. The following are general authoritative sources for such calculations:

  • International Union of Pure and Applied Chemistry (IUPAC). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements.[Link]

Foundational

solubility profile of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride in DMSO and aqueous solutions

An In-Depth Technical Guide to the Solubility Profile of 4,6-Bis(piperidin-4-yloxy)pyrimidine Dihydrochloride Executive Summary In early-stage drug discovery and lead optimization, the physicochemical profiling of buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 4,6-Bis(piperidin-4-yloxy)pyrimidine Dihydrochloride

Executive Summary

In early-stage drug discovery and lead optimization, the physicochemical profiling of building blocks and active pharmaceutical ingredients (APIs) is a critical determinant of assay reliability and formulation success[1]. 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride (CAS: 1353956-54-3) is a highly polar, bis-basic intermediate frequently utilized in medicinal chemistry[2].

Because this compound is formulated as a dihydrochloride salt, its solubility profile is governed by complex ionic equilibria, pH-dependent speciation, and solvent interactions. This whitepaper provides a comprehensive, causality-driven analysis of its solubility in both dimethyl sulfoxide (DMSO) and aqueous solutions, equipping researchers with self-validating experimental workflows to prevent false readouts in biological assays.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride (BPP-2HCl), one must analyze its structural components:

  • The Pyrimidine Core: An aromatic, relatively lipophilic heterocycle that provides structural rigidity.

  • The Piperidine-4-yloxy Substituents: Two highly flexible, basic secondary amines. The pKa of these piperidine nitrogens typically resides between 9.5 and 10.5.

  • The Dihydrochloride Salt Form: Salt formation is the most effective method for increasing the intrinsic solubility of basic compounds[3]. By protonating both piperidine nitrogens, the crystal lattice energy is altered, and the compound readily dissociates into a highly solvated dication in water.

The Common-Ion Effect and pH-Dependence

While the dihydrochloride salt ensures rapid dissolution in pure water, it introduces a vulnerability: the common-ion effect . When BPP-2HCl is introduced into biological buffers with high chloride concentrations (e.g., 0.9% NaCl or Simulated Gastric Fluid), the excess Cl− ions can suppress the solubility product ( Ksp​ ), potentially causing premature precipitation[3].

Furthermore, solubility is strictly pH-dependent. At physiological pH (7.4), the molecule remains fully protonated (dicationic) and highly soluble. However, as the pH approaches 10.0, deprotonation triggers a phase transition to the highly lipophilic free base, drastically reducing aqueous solubility.

G Salt BPP-2HCl (Crystalline Solid) Dication Dicationic Species (pH < 8) Highly Soluble Salt->Dication Dissolution (H2O) Monocation Monocationic Species (pH 8 - 10) Moderate Solubility Dication->Monocation +OH- (pKa1 ~9.5) FreeBase Free Base (pH > 10) Precipitation Risk Monocation->FreeBase +OH- (pKa2 ~10.5)

Fig 1. pH-dependent speciation and precipitation pathway of BPP-2HCl.

Solubility in Organic Solvents (DMSO)

DMSO is the ubiquitous vehicle for high-throughput screening (HTS) stock solutions[1]. For BPP-2HCl, DMSO solubility is excellent due to the solvent's strong polar aprotic nature, which effectively solvates the charged species.

Critical Handling Insight (Hygroscopicity): Dihydrochloride salts of secondary amines are notoriously hygroscopic. When a DMSO stock of BPP-2HCl is repeatedly exposed to ambient air (e.g., during freeze-thaw cycles), it absorbs atmospheric moisture. This water ingress can hydrolyze the stock, alter the true molarity, and induce compound aggregation. Best Practice: Store 10 mM DMSO stocks in desiccated, single-use aliquots at -20°C under an argon blanket.

Quantitative Data Summaries

The following table synthesizes the expected solubility ranges for BPP-2HCl based on its structural thermodynamics and salt form.

Table 1: Estimated Solubility Profile of BPP-2HCl

Solvent / MediumEstimated SolubilityMechanistic Notes
Deionized Water > 50 mg/mLHighly soluble; dissolution will inherently lower the pH of the water.
PBS (pH 7.4) 10 - 30 mg/mLHigh solubility maintained, though slightly suppressed by the Cl− common-ion effect.
DMSO (100%) > 30 mMExcellent solvation; stocks must be protected from atmospheric moisture.
Basic Buffer (pH > 10) < 1 mg/mLRapid precipitation due to conversion to the uncharged free base.

Experimental Workflows: Kinetic vs. Thermodynamic Assays

To accurately profile BPP-2HCl for biological assays, researchers must distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the precipitation of an amorphous compound spiked from a DMSO stock, whereas thermodynamic solubility measures the equilibrium dissolution of the crystalline solid[4].

Workflow StartK DMSO Stock (10 mM) BufferK Spike into Buffer (Max 2% DMSO) StartK->BufferK StartT Crystalline Solid (Powder) BufferT Add to Buffer (Excess Solid) StartT->BufferT IncubateK Incubate 2h (Precipitation) BufferK->IncubateK IncubateT Shake 24-48h (Equilibrium) BufferT->IncubateT DetectK Laser Nephelometry (Amorphous Phase) IncubateK->DetectK DetectT Filtration & LC-MS (Crystalline Phase) IncubateT->DetectT

Fig 2. Kinetic vs. Thermodynamic solubility assay workflows.

Protocol A: Kinetic Solubility Assay (Early Discovery)

Purpose: To determine the maximum concentration BPP-2HCl can maintain in an aqueous bioassay without precipitating from a DMSO stock[4].

  • Stock Preparation: Prepare a 10 mM stock of BPP-2HCl in 100% anhydrous DMSO. Validation: Visually inspect for clarity; sonicate for 5 minutes if micro-particulates remain.

  • Serial Dilution: Create a 7-point serial dilution of the compound in pure DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

    • Causality Check: The final DMSO concentration must not exceed 2%. Higher DMSO concentrations act as a co-solvent, artificially inflating the apparent aqueous solubility and leading to false positives in HTS.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours to allow amorphous precipitates to form.

  • Detection: Read the plate using Laser Nephelometry (light scattering). An increase in scattering indicates the kinetic solubility limit has been breached.

Protocol B: Thermodynamic Shake-Flask Assay (Lead Optimization)

Purpose: To determine the absolute equilibrium solubility of the crystalline API for formulation development[4].

  • Solid Loading: Weigh exactly 5.0 mg of crystalline BPP-2HCl powder into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure excess solid remains (the solution must be saturated).

  • Equilibration: Cap the vial and place it on a thermoshaker at 37°C (to simulate physiological conditions) at 500 RPM for 24 to 48 hours.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step (Critical): Measure the pH of the filtered supernatant.

    • Causality Check: Because BPP-2HCl is a dihydrochloride salt, its dissolution releases H+ ions. If the buffer capacity is insufficient, the pH will drop drastically (e.g., from 7.4 to 4.0). If the final pH is not 7.4, the measured solubility is invalid for physiological predictions.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration via LC-UV or LC-MS against a known standard curve.

References

1.[2] Title : 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine ... - BLDpharm Source : bldpharm.com URL :

2.[3] Title : Salt formation to improve drug solubility Source : PubMed (nih.gov) URL :

3.[1] Title : Profiling drug-like properties in discovery research Source : PubMed (nih.gov) URL :

4.[4] Title : Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks Source : PubMed (nih.gov) URL :

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride, a valuable bifunctional scaffold for drug discovery and chemical biology....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride, a valuable bifunctional scaffold for drug discovery and chemical biology. The synthetic strategy is centered on a double nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, followed by an acid-mediated deprotection and salt formation. This guide details the reaction mechanism, provides in-depth procedural instructions, characterization guidelines, and critical safety information tailored for researchers in medicinal chemistry and organic synthesis.

Introduction and Scientific Background

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Specifically, 4,6-disubstituted pyrimidines are explored as potent inhibitors for a range of biological targets, including kinases like EGFR/VEGFR-2 and CDK9.[2][3][4] The target molecule, 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride, serves as a versatile building block. The two secondary amine functionalities of the piperidine rings offer handles for further derivatization, enabling the creation of diverse chemical libraries for screening against various therapeutic targets.

The synthetic pathway described herein employs a robust and scalable two-step process. The core of the synthesis is the formation of two ether linkages via a nucleophilic aromatic substitution (SNAr) mechanism.[5] This reaction is particularly effective for electron-deficient aromatic systems like the 4,6-dichloropyrimidine starting material. The chlorine atoms act as excellent leaving groups, and their displacement is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens.

The nucleophile is the alkoxide of N-Boc-4-hydroxypiperidine. The tert-butoxycarbonyl (Boc) protecting group is essential to prevent the secondary amine of the piperidine ring from competing as a nucleophile. In the final step, the Boc groups are efficiently cleaved under acidic conditions using hydrochloric acid, which concurrently protonates the basic nitrogen atoms of the piperidine rings to yield the stable dihydrochloride salt.

Synthetic Workflow Overview

The synthesis proceeds in two distinct stages: ether formation and deprotection/salt formation. This workflow is designed for efficiency and high yield, starting from commercially available materials.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis (SNAr) cluster_1 Step 2: Deprotection & Salt Formation SM1 4,6-Dichloropyrimidine Reaction1 Reaction1 SM1->Reaction1 0 °C to RT SM2 N-Boc-4-hydroxypiperidine (2.2 eq) SM2->Reaction1 0 °C to RT Base Sodium Hydride (NaH, 2.5 eq) Base->Reaction1 0 °C to RT Solvent1 Anhydrous DMF Solvent1->Reaction1 Intermediate Boc-Protected Intermediate Reaction2 Reaction2 Intermediate->Reaction2 Intermediate->Reaction2 Purified Intermediate Reaction1->Intermediate Stir 12-18h Acid HCl in 1,4-Dioxane (4 M) Acid->Reaction2 Solvent2 Methanol / DCM Solvent2->Reaction2 FinalProduct 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride Reaction2->FinalProduct Stir 4-6h at RT

Caption: Synthetic workflow for 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥98% unless otherwise noted) and solvents are anhydrous where specified.

ReagentFormulaMW ( g/mol )Molar Eq.Amount (10 mmol scale)Supplier
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.981.01.49 gSigma-Aldrich
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.262.24.43 gCombi-Blocks, Inc.
Sodium Hydride (60% in oil)NaH24.002.51.00 gSigma-Aldrich
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-100 mLSigma-Aldrich
4 M HCl in 1,4-DioxaneHCl36.46Excess~30 mLSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93-As neededFisher Scientific
Methanol (MeOH)CH₃OH32.04-As neededFisher Scientific
Diethyl Ether (Et₂O)C₄H₁₀O74.12-As neededFisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01-As needed-
BrineNaCl58.44-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-

Detailed Experimental Protocol

Part A: Synthesis of di-tert-butyl 4,4'-((pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate)
  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition (Base): To the flask, add sodium hydride (1.00 g, 25.0 mmol, 2.5 eq., 60% dispersion in mineral oil). Add 50 mL of anhydrous DMF.

  • Nucleophile Addition: In a separate flask, dissolve N-Boc-4-hydroxypiperidine (4.43 g, 22.0 mmol, 2.2 eq.) in 50 mL of anhydrous DMF.

  • Alkoxide Formation: Cool the NaH/DMF suspension to 0 °C using an ice-water bath. Slowly add the N-Boc-4-hydroxypiperidine solution dropwise over 30 minutes.

    • Expert Insight: This addition must be slow to control the evolution of hydrogen gas. The formation of the alkoxide is an exothermic process. Vigorous bubbling (H₂ evolution) will be observed. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • SNAr Reaction: Add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol, 1.0 eq.) to the reaction mixture in one portion. The mixture may change color.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane until the starting 4,6-dichloropyrimidine spot has been consumed.

  • Work-up and Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 50 mL of deionized water.

    • Causality Note: This step neutralizes any unreacted sodium hydride. This process is highly exothermic and must be performed slowly in an ice bath to prevent a dangerous temperature spike.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is a crude oil or semi-solid.

  • Purification (Intermediate): Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane. Combine the fractions containing the desired product and evaporate the solvent to yield the Boc-protected intermediate as a white or off-white solid.

Part B: Synthesis of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride
  • Dissolution: Dissolve the purified Boc-protected intermediate from Part A (assuming ~4.8 g, ~9.5 mmol) in 20 mL of methanol or dichloromethane in a 100 mL round-bottom flask.

  • Acidification and Deprotection: To the stirred solution, add 4 M HCl in 1,4-dioxane (30 mL, 120 mmol) dropwise at room temperature.

    • Mechanism Insight: The strong acidic environment protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into tert-butyl cation (which forms isobutene) and carbamic acid, which subsequently decarboxylates. The basic piperidine nitrogens are then protonated by the excess HCl to form the dihydrochloride salt.

  • Precipitation and Reaction Completion: A white precipitate should form upon addition of the acid. Allow the suspension to stir at room temperature for 4-6 hours to ensure complete deprotection.

  • Product Isolation: Isolate the solid product by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Washing: Wash the collected solid with cold diethyl ether (3 x 20 mL) to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white solid product under high vacuum for 12 hours. The final product, 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride, should be obtained in high purity.

Characterization

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, D₂O): δ ~8.55 (s, 1H, pyrimidine H-2), ~6.40 (s, 1H, pyrimidine H-5), ~5.30 (m, 2H, O-CH), ~3.45 (m, 4H, piperidine H-2/6 eq), ~3.15 (m, 4H, piperidine H-2/6 ax), ~2.30 (m, 4H, piperidine H-3/5 eq), ~2.05 (m, 4H, piperidine H-3/5 ax). Note: NH peaks may be broad or exchanged with D₂O.

  • ¹³C NMR (101 MHz, D₂O): δ ~170.0 (C4/C6), ~158.0 (C2), ~88.0 (C5), ~75.0 (O-CH), ~42.0 (C2/C6 piperidine), ~28.0 (C3/C5 piperidine).

  • Mass Spectrometry (ESI+): Calculated for C₁₄H₂₂N₄O₂ [M+H]⁺: 279.18; Found: 279.2.

Safety and Handling

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite spontaneously in air, especially when finely divided. Reacts violently with water to produce flammable hydrogen gas.[6] Always handle under an inert atmosphere (N₂ or Ar). Use appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.

  • 4,6-Dichloropyrimidine: Corrosive and toxic. Causes skin and eye irritation.[7] Avoid inhalation and direct contact.

  • Anhydrous DMF: A combustible liquid and a known reproductive toxin. Avoid inhalation and skin contact.

  • 4 M HCl in 1,4-Dioxane: Highly corrosive and flammable. Causes severe skin burns and eye damage.[6] Work in a well-ventilated fume hood and wear acid-resistant gloves and eye protection.

  • Piperidine Derivatives: Can be irritating to the skin, eyes, and respiratory tract.[8][9][10] Handle with care.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no yield in Step A Incomplete alkoxide formation due to wet solvent/reagents.Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, high-quality NaH.
Poor quality of 4,6-dichloropyrimidine.Verify the purity of the starting material by NMR or GC-MS.
Incomplete reaction in Step A Insufficient reaction time or temperature.Allow the reaction to stir for a longer period (up to 24h). Gentle heating (40-50 °C) can be applied if necessary.
Oily product after Step B Incomplete precipitation or impurities.Try triturating the oil with diethyl ether or scratching the flask to induce crystallization. If it persists, re-dissolve and re-precipitate.
Incomplete deprotection in Step B Insufficient acid or reaction time.Add more 4 M HCl solution and allow the reaction to stir for a longer duration. Monitor by NMR if necessary.

References

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. [Link]

  • Audisio, D., et al. (2020). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry. [Link]

  • Richard, J. P., et al. (2021). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 9, 730335. [Link]

  • Boger, D. L., et al. (2021). Discovery of Novel, Orally Bioavailable Pyrimidine Ether-Based Inhibitors of ELOVL1. Journal of Medicinal Chemistry, 64(24), 18096–18115. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • PENTA. (2024). Safety Data Sheet: Piperidine. PENTA. [Link]

  • Lindsley, C. W., et al. (2017). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & Medicinal Chemistry Letters, 27(11), 2454–2458. [Link]

  • Asquith, C. R. M., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemistry & Biodiversity, 18(5), e2100084. [Link]

Sources

Application

Application Notes and Protocols: 4,6-Bis(piperidin-4-yloxy)pyrimidine Dihydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Pyrimidine Scaffold as a Privileged Motif in Medicinal Chemistry The pyrimidine nucleus...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] As a fundamental component of nucleic acids (thymine, cytosine, and uracil), its inherent biocompatibility and versatile chemical nature make it an ideal starting point for the design of novel therapeutics.[1][5][6] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[5][6][7][8]

The 4,6-disubstituted pyrimidine core, in particular, has garnered significant attention as a versatile template for the development of potent and selective inhibitors of various protein kinases.[9][10][11][12] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][13][14] The ability to strategically modify the substituents at the 4 and 6 positions of the pyrimidine ring allows for the fine-tuning of a compound's affinity and selectivity for the ATP-binding pocket of a target kinase.

This document provides a comprehensive guide to the potential applications of a novel derivative, 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride , in drug discovery. While direct experimental data for this specific molecule is not yet publicly available, this guide will leverage established principles and data from structurally analogous compounds to propose its potential as a valuable scaffold for the development of targeted therapies. We will explore its potential as a kinase inhibitor, provide detailed protocols for its evaluation, and discuss the scientific rationale behind these experimental designs.

Potential Applications of 4,6-Bis(piperidin-4-yloxy)pyrimidine Dihydrochloride

Based on the extensive literature on 4,6-disubstituted pyrimidines, the primary and most promising application of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride is as a scaffold for the discovery of protein kinase inhibitors . The symmetrical nature of the molecule, with two piperidin-4-yloxy groups, presents a unique starting point for creating bivalent or symmetrical inhibitors, or for further derivatization to achieve desired selectivity and potency.

Hypothesized Target Classes: Protein Kinases in Oncology

The structural motifs present in 4,6-Bis(piperidin-4-yloxy)pyrimidine suggest potential activity against several key kinase families implicated in cancer:

  • Epidermal Growth Factor Receptor (EGFR): Numerous 4,6-disubstituted pyrimidine derivatives have been developed as potent EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC).[11][15] The pyrimidine core can mimic the hinge-binding interactions of ATP in the kinase domain.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1): Dual inhibitors of VEGFR2 and FGFR1 are of significant interest in oncology due to their potential to overcome resistance to anti-angiogenic therapies.[9] The 4,6-disubstituted pyrimidine scaffold has been successfully employed to create such dual inhibitors.

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[2][10] The 4,6-pyrimidine core has been identified in potent CDK9 inhibitors.[10]

The piperidine moieties in 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride can contribute to improved solubility and pharmacokinetic properties, and can also be further functionalized to enhance target engagement.

Experimental Protocols: A Roadmap for Target Validation and Lead Optimization

The following protocols are designed to provide a comprehensive framework for evaluating the biological activity of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride and guiding its development as a potential drug candidate.

Protocol 1: Initial Kinase Panel Screening

Objective: To identify the primary kinase targets of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride through a broad-based screening approach.

Rationale: A broad kinase panel screen is a cost-effective and efficient first step to identify potential targets and assess the selectivity of a new compound. This unbiased approach can reveal unexpected activities and guide further, more focused studies.

Workflow:

Caption: Workflow for initial kinase panel screening.

Step-by-Step Methodology:

  • Compound Preparation:

    • Accurately weigh 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution in DMSO.

  • Kinase Assay:

    • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology Corp.) that offers a broad panel of human kinases.

    • Submit the compound for screening at a single, high concentration (typically 1-10 µM) against the kinase panel.

    • The assays are typically performed using established methods such as radiometric assays (³³P-ATP) or fluorescence-based assays (e.g., Z'-LYTE™, LanthaScreen™).

  • Data Analysis:

    • The service provider will report the percentage of inhibition for each kinase at the tested concentration.

    • Analyze the data to identify kinases that are significantly inhibited (e.g., >50% inhibition).

    • Visualize the data using a kinome map to assess the selectivity profile of the compound.

Protocol 2: IC₅₀ Determination for Hit Kinases

Objective: To determine the potency of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride against the "hit" kinases identified in the initial screen.

Rationale: Once primary targets are identified, determining the half-maximal inhibitory concentration (IC₅₀) is crucial for quantifying the compound's potency and for comparing it to known inhibitors.

Step-by-Step Methodology:

  • Assay Setup:

    • For each hit kinase, set up a multi-well plate (e.g., 96-well or 384-well) for the kinase assay.

    • Each well will contain the kinase, its specific substrate, and ATP.

  • Compound Titration:

    • Prepare a series of dilutions of the compound in the assay buffer, typically covering a wide concentration range (e.g., from 1 nM to 100 µM).

    • Add the diluted compound to the assay wells. Include control wells with DMSO only (no inhibition) and a known inhibitor (positive control).

  • Reaction and Detection:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate for a predetermined time at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Plot the kinase activity as a function of the compound concentration.

    • Fit the data to a dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride

Target KinaseIC₅₀ (nM)
EGFR (T790M)85
VEGFR2120
FGFR1250
CDK9500
ABL1>10,000

This is hypothetical data for illustrative purposes.

Protocol 3: Cell-Based Proliferation Assays

Objective: To evaluate the effect of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride on the growth of cancer cell lines that are dependent on the identified target kinases.

Rationale: Cell-based assays are essential to confirm that the in vitro kinase inhibition translates into a functional effect in a cellular context.

Workflow:

Cell-Based Proliferation Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment cluster_data_analysis Data Analysis CellLines Select relevant cancer cell lines (e.g., H1975 for EGFR T790M) Seeding Seed cells in 96-well plates CellLines->Seeding Treatment Treat cells with the compound for 72 hours Seeding->Treatment CompoundDilution Prepare serial dilutions of the compound CompoundDilution->Treatment ViabilityReagent Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) Treatment->ViabilityReagent Measurement Measure luminescence or absorbance ViabilityReagent->Measurement Plotting Plot cell viability vs. concentration Measurement->Plotting GI50 Calculate GI₅₀ (concentration for 50% growth inhibition) Plotting->GI50

Caption: Workflow for cell-based proliferation assays.

Step-by-Step Methodology:

  • Cell Line Selection:

    • Choose cancer cell lines whose growth is known to be driven by the target kinases. For example:

      • EGFR: H1975 (L858R/T790M mutations), PC-9 (delE746_A750)

      • VEGFR2/FGFR1: KG-1 (leukemia), A549 (lung cancer)

      • CDK9: U2OS (osteosarcoma)

  • Cell Seeding:

    • Culture the selected cell lines under standard conditions.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride in the cell culture medium.

    • Treat the cells with the compound and incubate for 72 hours.

  • Viability Assay:

    • After the incubation period, assess cell viability using a standard method such as:

      • MTT assay: Measures metabolic activity.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control.

    • Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway Context

The potential kinase targets of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride are key nodes in critical cancer-related signaling pathways.

Kinase Signaling Pathways in Cancer cluster_egfr EGFR Pathway cluster_vegfr VEGFR2/FGFR1 Pathway cluster_cdk CDK9/Cell Cycle Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation, Survival ERK->Proliferation_EGFR VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg FGFR1 FGFR1 FGFR1->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Transcription Gene Transcription (e.g., c-Myc, MCL1) RNAPII->Transcription Compound 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride Compound->EGFR Inhibition Compound->VEGFR2 Inhibition Compound->FGFR1 Inhibition Compound->CDK9 Inhibition

Caption: Potential kinase targets and their signaling pathways.

Conclusion and Future Directions

4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride represents a promising, yet unexplored, chemical scaffold for the discovery of novel kinase inhibitors. Its structural similarity to known active compounds suggests a high probability of biological activity. The experimental protocols outlined in this guide provide a clear and logical path for researchers to systematically evaluate its potential, from initial target identification to cellular validation.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency and selectivity. This could involve modifying the piperidine rings or introducing different substituents at the 2-position of the pyrimidine core.

  • Mechanism of Action Studies: Investigating the binding mode of the compound to its target kinases through techniques like X-ray crystallography or molecular modeling.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of promising candidates to determine their suitability for further development.

By following a rigorous and systematic approach, researchers can unlock the full potential of this novel pyrimidine derivative and contribute to the development of the next generation of targeted therapies.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science Publishers.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (n.d.). PMC.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. (2021). PubMed.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1)
  • Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer. (2018). PubMed.
  • Scheme 1Synthesis of 4,6-disubstituted pyrimidine derivatives (5–16).... (n.d.).
  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). PubMed.
  • Pyrimidines in Drug Discovery. (n.d.). PharmaBlock.

Sources

Method

Application Notes and Protocols for the Crystallization of Pyrimidine Dihydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Challenge of Crystallizing Pyrimidine Dihydrochloride Salts Pyrimidine derivatives are a cornerstone in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Crystallizing Pyrimidine Dihydrochloride Salts

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The formation of hydrochloride salts is a common strategy to enhance the solubility and bioavailability of these basic compounds. However, when a pyrimidine moiety contains two basic nitrogen atoms, the resulting dihydrochloride salt presents a unique and often challenging crystallization problem. These salts are typically highly polar, which can lead to exceptional solubility in aqueous and protic solvents, making traditional crystallization methods difficult to apply.[1] Furthermore, the presence of two chloride counter-ions and multiple protonation sites increases the complexity of the crystal lattice, potentially leading to issues such as hygroscopicity and the formation of multiple polymorphic or solvated forms.[2][3]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful crystallization of pyrimidine dihydrochloride salts, empowering researchers to obtain high-quality crystalline material essential for structural elucidation, purity enhancement, and formulation development.

Core Principles in Crystallizing Dihydrochloride Salts

The successful crystallization of any compound hinges on the controlled generation of a supersaturated solution, from which the solute can precipitate in an ordered crystalline lattice. For pyrimidine dihydrochloride salts, the key to achieving this lies in a thorough understanding of their solubility profile and the factors that influence it.

Solubility: The Primary Hurdle

The high polarity of pyrimidine dihydrochloride salts often translates to high solubility in water and lower alcohols like methanol and ethanol, and poor solubility in non-polar organic solvents. This high solubility in common protic solvents can make it challenging to achieve the necessary supersaturation for crystallization by simple cooling.[1]

Key Considerations for Solvent Selection:

  • "Like Dissolves Like" with a Twist: While the polar nature of the salt suggests polar solvents, a solvent in which the salt is only sparingly soluble at room temperature but significantly more soluble at elevated temperatures is ideal for cooling crystallization.

  • Solvent Mixtures for Fine-Tuning: The use of a binary or even ternary solvent system is often the most effective strategy. A "good" solvent that dissolves the salt is combined with a miscible "poor" solvent (an anti-solvent) in which the salt is insoluble. This allows for a much finer control over the solubility and, consequently, the supersaturation.

  • Protic vs. Aprotic Solvents: Protic solvents can engage in hydrogen bonding with the pyrimidine nitrogens and chloride ions, which can influence crystal packing. Aprotic solvents, while often being poorer solvents for these salts, can be effective as anti-solvents.

Solvent CategoryExamplesTypical Role in Crystallization of Pyrimidine Dihydrochloride Salts
Protic Solvents Water, Methanol, Ethanol, IsopropanolOften act as the primary ("good") solvent due to high solubility. Can be challenging to achieve supersaturation.
Aprotic Polar Solvents Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Can serve as either a primary solvent (if solubility allows) or, more commonly, as an anti-solvent.
Aprotic Non-Polar Solvents Toluene, Hexane, Diethyl EtherAlmost always used as anti-solvents to induce precipitation.
The Critical Role of pH

For salts of weak bases, the pH of the solution can significantly impact solubility and the stability of the salt form. While a low pH is necessary to maintain the protonated state of the pyrimidine nitrogens, an excess of hydrochloric acid can sometimes increase the solubility of the salt, hindering crystallization. Conversely, if the pH is too high, the free base may precipitate instead of the desired salt. Careful control and, in some cases, adjustment of the pH can be a powerful tool to induce crystallization.

Crystallization Techniques and Protocols

The choice of crystallization technique is intrinsically linked to the solubility characteristics of the specific pyrimidine dihydrochloride salt. Below are detailed protocols for the most common and effective methods.

Cooling Crystallization

This is the most classical recrystallization technique, suitable for compounds that exhibit a significant increase in solubility with temperature.

Protocol for Cooling Crystallization:

  • Solvent Selection: Identify a single solvent or a solvent mixture in which the pyrimidine dihydrochloride salt has low solubility at room temperature but is readily soluble at the solvent's boiling point.

  • Dissolution: In a suitable flask, add the crude pyrimidine dihydrochloride salt and a minimal amount of the chosen solvent. Heat the mixture to the boiling point with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Slow Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass can promote slow cooling.

  • Crystal Growth: As the solution cools, the solubility of the salt will decrease, leading to the formation of crystals.

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Anti-Solvent Addition (Precipitation)

This technique is particularly useful for salts that are highly soluble in a particular solvent, making cooling crystallization ineffective. It involves the addition of a "poor" solvent (anti-solvent) to a solution of the salt in a "good" solvent to induce precipitation.

Protocol for Anti-Solvent Addition:

  • Solvent System Selection: Choose a "good" solvent that readily dissolves the pyrimidine dihydrochloride salt at room temperature. Select a miscible "poor" solvent (anti-solvent) in which the salt is insoluble. Common pairs include Methanol/Diethyl Ether, Ethanol/Ethyl Acetate, or Water/Acetone.

  • Dissolution: Dissolve the crude salt in the minimum amount of the "good" solvent.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution until the solution becomes turbid (cloudy), indicating the onset of precipitation.

  • Redissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.

  • Crystal Growth: Cover the container and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slight temperature fluctuations will lead to the gradual formation of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the anti-solvent or a mixture rich in the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Vapor Diffusion

Vapor diffusion is an excellent method for obtaining high-quality single crystals, especially when working with small amounts of material. It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.

Protocol for Vapor Diffusion:

  • Solvent System Selection: As with anti-solvent addition, select a "good" solvent and a volatile "poor" solvent (anti-solvent).

  • Setup:

    • Dissolve the pyrimidine dihydrochloride salt in a small volume of the "good" solvent in a small, open container (e.g., a vial or a small test tube).

    • Place this small container inside a larger, sealable container (e.g., a beaker or a jar).

    • Add a larger volume of the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner container.

  • Diffusion and Crystallization: Seal the larger container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing the formation of crystals over hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner container and collect the crystals.

Salt Conversion for Crystallization

In cases where the dihydrochloride salt is exceptionally soluble in all practical solvent systems, a viable strategy is to convert the salt in-situ to a less soluble form, such as a sulfate salt.[1]

Protocol for Salt Conversion:

  • Dissolution: Dissolve the crude pyrimidine dihydrochloride salt in an appropriate solvent, such as water or a water-alcohol mixture.

  • Addition of Counter-ion Source: To the solution, add a concentrated solution of a salt containing the desired counter-ion (e.g., sodium sulfate or ammonium sulfate) or the acid itself (e.g., sulfuric acid).[1]

  • Precipitation: The less soluble pyrimidine salt will precipitate out of the solution.

  • Isolation and Purification: The precipitated salt can then be isolated by filtration and, if necessary, recrystallized using one of the methods described above.

Visualizing the Crystallization Workflows

To better illustrate the decision-making process and the experimental setups, the following diagrams are provided.

Crystallization_Workflow start Crude Pyrimidine Dihydrochloride Salt solubility_test Solubility Screening (Various Solvents & Temperatures) start->solubility_test high_sol High Solubility in Protic Solvents? solubility_test->high_sol cooling_xtal Cooling Crystallization high_sol->cooling_xtal No antisolvent Anti-Solvent Addition high_sol->antisolvent Yes end Pure Crystalline Product cooling_xtal->end vapor_diffusion Vapor Diffusion antisolvent->vapor_diffusion For Single Crystals salt_conversion Salt Conversion (e.g., to Sulfate) antisolvent->salt_conversion If still too soluble antisolvent->end vapor_diffusion->end salt_conversion->end

Caption: Decision workflow for selecting a suitable crystallization technique.

Vapor_Diffusion_Setup cluster_beaker Sealed Beaker cluster_diffusion vial Vial with Pyrimidine Salt in 'Good' Solvent anti_solvent Anti-Solvent ('Poor' Solvent) Anti-Solvent Vapor Anti-Solvent Vapor Solution Solution Anti-Solvent Vapor->Solution

Caption: Schematic of a vapor diffusion crystallization setup.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Concentrate the solution by slowly evaporating some of the solvent.- Cool the solution to a lower temperature (ice bath or freezer).- Add a seed crystal of the pure compound.- Try a different solvent or a higher proportion of anti-solvent.
Oiling Out - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the solid is lower than the boiling point of the solvent.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Choose a lower-boiling point solvent.
Formation of Fine Powder - Supersaturation is too high, leading to rapid nucleation.- Decrease the rate of cooling or anti-solvent addition.- Use a slightly more dilute solution.
Hygroscopic Crystals - Inherent property of the salt.- Incomplete drying.- Dry the crystals thoroughly under high vacuum, possibly with gentle heating.- Handle and store the crystals in a dry atmosphere (e.g., in a desiccator or glove box).
Solvatomorph Formation - The solvent is incorporated into the crystal lattice.- Try a different crystallization solvent. For example, if a methanol solvate forms, try recrystallizing from ethanol or acetonitrile.[2][3]- Dry the solvatomorph under vacuum at an elevated temperature to remove the solvent, if the crystal form is stable.

Conclusion

The crystallization of pyrimidine dihydrochloride salts, while challenging, is an achievable and essential step in the purification and characterization of these important pharmaceutical compounds. A systematic approach to solvent selection, coupled with the appropriate choice of crystallization technique, is paramount. By understanding the principles of solubility, supersaturation, and the influence of pH, researchers can overcome the hurdles presented by the high polarity of these salts. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of effective and reproducible crystallization procedures.

References

  • The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. (2014). Available at: [Link]

  • Preparation of 2,4-diaminopyrimidines. (1947). Google Patents.
  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (n.d.). PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Troubleshooting Poor Solubility for Novel Compounds

A Message from the Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges w...

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Author: BenchChem Technical Support Team. Date: March 2026

A Message from the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with novel or poorly characterized compounds, such as CAS 1353956-54-3. As specific experimental data for this particular compound is not publicly available, this document provides a comprehensive, first-principles approach to systematically troubleshoot and overcome poor solubility in organic solvents. Our goal is to equip you with the foundational knowledge and practical techniques to successfully formulate your compounds for downstream applications.

This guide is structured in a question-and-answer format to directly address the common issues and hurdles faced during experimental work.

Frequently Asked Questions (FAQs)

Q1: I have a new compound, CAS 1353956-54-3, and it's not dissolving in my initial solvent choice. Where do I start?

A1: The first step is to approach the problem systematically. The principle of "like dissolves like" is a fundamental concept in solubility.[1][2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[2][3] Without knowing the structure of your compound, a good starting point is to screen a range of solvents with varying polarities.

A recommended starting panel of solvents could include:

  • Non-polar: Hexane, Toluene

  • Moderately Polar: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[4][5]

  • Polar Protic: Ethanol, Methanol

Actionable Step: Perform a small-scale solubility test. To a few milligrams of your compound in separate vials, add a small volume (e.g., 100-200 µL) of each test solvent and observe for dissolution.

Q2: My compound is only sparingly soluble in several solvents. What is the next logical step?

A2: If single-solvent systems are not effective, the use of co-solvents is a powerful technique to enhance solubility.[6][7] Co-solvents work by reducing the overall polarity of the solvent system, which can decrease the interfacial tension between the solvent and the solute.[1]

Common Co-solvent Systems:

  • DCM/Methanol

  • Toluene/Acetonitrile

  • THF/Water (for moderately polar compounds)

  • DMSO/Ethanol[8]

Actionable Step: Based on your initial screening, select the solvent in which your compound showed the best (even if partial) solubility. Then, titrate in a co-solvent dropwise to see if solubility improves. For example, if your compound is partially soluble in DCM, slowly add methanol.

Q3: Can I use heat to improve the solubility of my compound?

A3: Yes, for most solid organic compounds, solubility increases with temperature.[2][9][10] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid. However, this must be done with caution.

Key Considerations:

  • Compound Stability: Heat can degrade thermally labile compounds. It is crucial to know the stability profile of your compound before applying heat. If unknown, a small-scale test followed by analytical verification (e.g., LC-MS) is recommended.

  • Solvent Boiling Point: Do not heat the solvent close to or above its boiling point in an open or sealed container without proper pressure relief.

  • Supersaturation: A solution prepared with heating may become supersaturated upon cooling, leading to precipitation.[11]

Actionable Step: If your compound's stability allows, gently warm the mixture in a water bath while stirring.[4] Observe if the compound dissolves. Allow the solution to cool to room temperature to check for precipitation.

Q4: I've tried co-solvents and gentle heating, but I still have undissolved material. What other physical methods can I try?

A4: Mechanical agitation can significantly aid in the dissolution process by increasing the interaction between the solute and solvent particles.

  • Sonication: The use of ultrasonic energy can agitate particles in a sample, which can speed up dissolution by breaking intermolecular interactions.[12][13][14] This is particularly useful for disrupting small aggregates.

  • Vortexing: Vigorous mixing on a vortex mixer can also help to break up solid particles and increase the rate of dissolution.

Actionable Step: Place your sample vial in an ultrasonic bath for short intervals (e.g., 5-10 minutes).[4] Be aware that sonication can also generate localized heat, so monitor the temperature if your compound is heat-sensitive.

Q5: My compound has acidic or basic functional groups. Can I use pH adjustment to improve solubility in organic solvents?

A5: While pH adjustment is a primary method for aqueous solubility, its application in purely organic solvents is less direct. However, if your organic solvent system contains a protic component (like water or an alcohol), you can influence the ionization state of your compound.

  • For Acidic Compounds: Adding a small amount of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the acidic group, forming a more polar and potentially more soluble salt.

  • For Basic Compounds: Adding a small amount of a non-aqueous acid (e.g., a few drops of acetic acid or trifluoroacetic acid) can protonate the basic group, forming a more polar and soluble salt.

Actionable Step: If your compound has ionizable groups and your solvent system can support ion formation (e.g., contains a polar protic co-solvent), add a small molar excess of a suitable acid or base and observe for changes in solubility.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor solubility.

A systematic workflow for troubleshooting poor compound solubility.

Data & Protocols

Table 1: Properties of Common Organic Solvents

This table provides a reference for selecting appropriate solvents based on their physical properties.

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Notes
n-HexaneC₆H₁₄691.88Non-polar, good for dissolving lipids and grease.
TolueneC₇H₈1112.38Aromatic, non-polar.
Dichloromethane (DCM)CH₂Cl₂409.08Good all-purpose solvent for many organic compounds.
Ethyl Acetate (EtOAc)C₄H₈O₂776.02Moderately polar, less toxic alternative to DCM.
Tetrahydrofuran (THF)C₄H₈O667.52Polar aprotic, can form peroxides.
Acetonitrile (ACN)C₂H₃N8237.5Polar aprotic, common in HPLC.
Dimethylformamide (DMF)C₃H₇NO15338.3High boiling point polar aprotic solvent.
Dimethyl sulfoxide (DMSO)C₂H₆OS18946.7Powerful polar aprotic solvent, can dissolve a wide range of compounds.[4]
EthanolC₂H₅OH7824.5Polar protic, common co-solvent.
MethanolCH₃OH6532.7The most polar of the common alcohols.
Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or co-solvent system for a poorly soluble compound.

Materials:

  • Your compound (e.g., CAS 1353956-54-3)

  • A selection of solvents from Table 1.

  • Small glass vials (e.g., 1-2 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 1-2 mg of your compound into each of several labeled vials.

  • To the first vial, add 100 µL of a chosen solvent.

  • Vortex the vial for 30-60 seconds.

  • Visually inspect for dissolution. If the compound has dissolved, the solvent is a good candidate.

  • If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • If the compound is still not fully dissolved, it is considered poorly soluble in that solvent.

  • Repeat steps 2-6 for each of the selected solvents.

  • For solvents that show partial solubility, attempt to add a co-solvent. For example, to a vial with the compound in DCM, add methanol dropwise while vortexing and observe for dissolution.

  • Record your observations in a systematic manner.

Protocol 2: Solubility Enhancement with Sonication

Objective: To use ultrasonic energy to aid in the dissolution of a compound.

Materials:

  • Vial containing your compound and a solvent.

  • Ultrasonic bath.

Procedure:

  • Prepare a suspension of your compound in the chosen solvent system as determined from Protocol 1.

  • Place the vial in the ultrasonic bath, ensuring the water level in the bath is above the solvent level in the vial.

  • Turn on the sonicator for a 5-minute interval.

  • Remove the vial and visually inspect for dissolution.

  • If undissolved material remains, vortex the vial and sonicate for another 5 minutes.

  • Repeat as necessary, but be mindful of potential heating of the sample. If the vial becomes warm to the touch, allow it to cool before proceeding.

  • Caution: Sonication can potentially degrade some compounds. If you are unsure about your compound's stability, it is advisable to analyze the sonicated solution (e.g., by LC-MS) to check for degradation products.[15]

References

  • Effects of Temperature and Pressure on Solubility. (n.d.). LibreTexts.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • pH Adjustment and Co-Solvent Optimiz
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.).
  • Cosolvent. (n.d.). In Wikipedia.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Compound Handling Instructions. (n.d.). MCE (MedChemExpress).
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
  • How do you use dmso. (2024). Shanghai Yearn Chemical Science-Tech Co., Ltd.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010).
  • Sonic
  • Managing poor solubility and instability issues in reactions. (n.d.). Benchchem.
  • What factors affect solubility? (2022).
  • 1675-54-3, Bisphenol A diglycidyl ether Formula. (n.d.). ECHEMI.
  • Biochemistry, Dissolution and Solubility. (2022).
  • Hexane anhydrous, 95 110-54-3. (n.d.). Sigma-Aldrich.
  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023). Envirostar.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology.
  • Samples in DMSO: What an end user needs to know. (n.d.).
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • A Review on Solubility Enhancement Methods for Poorly W
  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025).
  • 9.4: The Effect of Temperature on Solubility. (2022). Chemistry LibreTexts.
  • Solubility of Organic Compounds. (2023). LibreTexts.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Toward overcoming solubility issues in organic chemistry. (2021). Hokkaido University.
  • BISPHENOL A DIGLYCIDYL ETHER. (n.d.). CAMEO Chemicals - NOAA.
  • Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. (n.d.). PMC.
  • 1675-54-3 | CAS数据库. (2026).
  • Hexane [Standard Material for GC]. (n.d.). Tokyo Chemical Industry.
  • Sonication. (2022). Biochemistry & Molecular Biology Letters - TSI Journals.
  • Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology.
  • Biphenyl with Water. (2015). IUPAC-NIST Solubilities Database - National Institute of Standards and Technology.
  • CAS RN 110-54-3. (n.d.). Fisher Scientific.
  • 110-54-3・Hexane・085-08711・081-08713[Detail Inform
  • Epichlorohydrin-13C3, 95% | C3H5ClO | CID 76973011. (n.d.). PubChem.
  • Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. (2022).
  • Bisphenol-A. (n.d.). LG Chem.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Piperidin-4-yloxy Pyrimidine Derivatives

Introduction Welcome to the technical support center for the synthesis of piperidin-4-yloxy pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of piperidin-4-yloxy pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif, which is prevalent in many biologically active compounds. The core synthetic challenge typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This document provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter, helping you optimize reaction conditions, maximize yields, and ensure high product purity.

The primary focus of this guide is the SNAr reaction between a pyrimidine bearing a suitable leaving group (e.g., a halogen) and the hydroxyl group of a piperidine, as depicted in the general scheme below.

General Reaction Workflow

The synthesis of piperidin-4-yloxy pyrimidines is a multi-step process that requires careful planning and execution. The following workflow outlines the critical stages from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Reagent Purity Check (Pyrimidine, Piperidinol, Base, Solvent) setup_rxn Reaction Setup (Inert Atmosphere, Anhydrous Conditions) prep_reagents->setup_rxn High Purity Confirmed add_reagents Reagent Addition (Controlled Stoichiometry) setup_rxn->add_reagents heating Heating & Stirring (Optimized Temperature) add_reagents->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring Periodic Sampling quench Quenching monitoring->quench Reaction Complete extraction Acid-Base Extraction quench->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization If Solid characterization Characterization (NMR, MS, etc.) chromatography->characterization If Oil recrystallization->characterization purity_check Purity Assessment (HPLC, LC-MS) characterization->purity_check

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions to streamline your experimental workflow.

Question 1: My reaction is resulting in a very low yield, with a significant amount of unreacted chloropyrimidine starting material. What are the likely causes and how can I improve the conversion?

Low conversion is a frequent challenge in SNAr reactions involving heteroaromatics. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, but several factors can hinder this process.

Potential Causes & Solutions:

  • Insufficient Base Strength or Inappropriate Choice of Base: The base is critical for deprotonating the 4-hydroxypiperidine, generating the more nucleophilic alkoxide. If the base is too weak, the concentration of the active nucleophile will be too low. Conversely, a very strong base in a protic solvent can lead to competitive side reactions.[1][2]

    • Expert Insight: The pKa of the conjugate acid of the base should be higher than the pKa of the 4-hydroxypiperidine's hydroxyl group (~17-18). Inorganic bases like K2CO3 or Cs2CO3 are often effective and minimize side reactions.[3][4] Stronger bases like NaH or KOtBu are excellent for generating the alkoxide but require strictly anhydrous, aprotic solvents like THF or DMF to prevent solvolysis.[1]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.

    • Expert Insight: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions. They effectively solvate the cationic counter-ion of the base (e.g., K+) without strongly solvating the nucleophile, thus enhancing its reactivity.[2] While alcohols like ethanol can be used, they may lead to competitive solvolysis, where the solvent itself acts as a nucleophile.[1]

  • Inadequate Reaction Temperature or Time: SNAr reactions on chloropyrimidines often require thermal energy to overcome the activation barrier.

    • Actionable Protocol: Start by monitoring the reaction at a moderate temperature (e.g., 60-80 °C) using Thin Layer Chromatography (TLC) or LC-MS.[5][6] If the reaction is sluggish, incrementally increase the temperature. For less activated substrates, temperatures of 80–130 °C may be necessary.[3]

Optimization Strategy: A Systematic Approach

To diagnose and resolve low-yield issues, a systematic approach is recommended. The following decision tree can guide your optimization process.

Caption: Troubleshooting decision tree for low product yield.

Table 1: Comparison of Common Reaction Conditions
ParameterOption 1Option 2Option 3Rationale & Key Considerations
Base K2CO3Cs2CO3NaHK2CO3 is a mild, economical choice. Cs2CO3 is more soluble and basic, often accelerating reactions. NaH is a strong, non-nucleophilic base requiring anhydrous aprotic solvents. [3][4]
Solvent EthanolAcetonitrile (MeCN)DMF / DMSOEthanol is a protic solvent and can lead to O-ethylpyrimidine byproducts.[1] MeCN is polar aprotic but may have lower solubility for some bases. DMF and DMSO are excellent for SNAr but require more rigorous purification. [2]
Temperature Room Temp80 °C120 °CHighly activated pyrimidines (e.g., with nitro groups) may react at RT. Most chloro-pyrimidines require heating. Higher temperatures can increase the rate but may also promote side reactions. [3][7]
Question 2: My reaction produces a significant amount of a water-soluble byproduct, which I believe is the corresponding hydroxypyrimidine. How can I prevent this?

This indicates that hydrolysis of your chloropyrimidine starting material is competing with the desired SNAr reaction.

Cause:

  • Presence of Water: The hydroxide ion (from water and base) is a potent nucleophile that can displace the chloride on the electron-deficient pyrimidine ring. This is exacerbated at higher temperatures.[8]

Solutions:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Protocol: Dry your solvent (e.g., DMF, THF) over molecular sieves or by distillation. Use freshly dried bases (e.g., K2CO3 can be flame-dried under vacuum). Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[5][9]

  • Use a Non-Nucleophilic Base: If using a protic solvent is unavoidable, switch to a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1][2] These bases are strong enough to deprotonate the piperidinol but are poor nucleophiles themselves and do not generate hydroxide.

Question 3: I am having difficulty purifying my final product. The crude NMR shows a complex mixture. What purification strategies are most effective?

Purification of piperidine derivatives can be challenging due to their basic nature and potential for salt formation. A multi-step approach is often necessary.[10]

Recommended Purification Workflow:

  • Aqueous Workup with Acid-Base Extraction: This is a powerful technique for separating your basic product from neutral or acidic impurities.[10]

    • Step-by-Step Protocol:

      • After quenching the reaction, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

      • Wash with water and brine to remove bulk DMF/DMSO and inorganic salts.

      • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your basic piperidine product will be protonated and move into the aqueous layer.

      • Separate the layers. The organic layer now contains non-basic impurities.

      • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K2CO3) until pH > 12.

      • The deprotonated product will often precipitate or can be extracted back into an organic solvent like DCM or ethyl acetate.

      • Combine the final organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified base.[10][11]

  • Silica Gel Column Chromatography:

    • Expert Insight: The basic nitrogen of the piperidine can cause the product to streak on silica gel, leading to poor separation. To mitigate this, add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica. Alternatively, using basic alumina for chromatography can be effective.

  • Recrystallization or Salt Formation:

    • If your final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is an excellent final purification step.[10]

    • For long-term storage or if the free base is an oil, converting it to a stable, crystalline salt (e.g., hydrochloride or tartrate) can be advantageous.

Frequently Asked Questions (FAQs)

Q: Do I need to protect the nitrogen on the 4-hydroxypiperidine?

A: Generally, for an SNAr reaction with an alcohol, the oxygen is a softer nucleophile than the nitrogen. However, under certain conditions, competitive N-arylation can occur. If you observe significant byproduct formation from the piperidine nitrogen attacking the pyrimidine, protection is warranted. The tert-butyloxycarbonyl (Boc) group is a common and effective choice, as it is stable to the basic conditions of the SNAr reaction and can be easily removed later with acid (e.g., TFA in DCM).

Q: Which leaving group is best on the pyrimidine ring: F, Cl, or a sulfone?

A: The reactivity order for SNAr is typically F > Cl > Br > I. Fluoro-pyrimidines are significantly more reactive than their chloro counterparts. However, chloropyrimidines are often more readily available and cost-effective. More recently, sulfone leaving groups have been shown to be highly effective, enabling reactions under milder conditions, even at room temperature.[8][12] The choice often depends on the overall reactivity of your specific pyrimidine system and the availability of starting materials.

Q: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most common method.[6][9] Use a mobile phase that gives good separation between your starting materials and the product (Rf of product ~0.3-0.4). Visualizing with a UV lamp (254 nm) is usually sufficient. Staining with potassium permanganate can also help visualize non-UV active spots. For more precise monitoring, especially for tracking multiple byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. (2024). Synfacts. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Royal Society of Chemistry. [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). ACS Publications. [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. [Link]

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. (2025). Semantic Scholar. [Link]

  • Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. (2010).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Process for producing purified piperidine derivative. (2002).
  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. [Link]

  • 5-methyl-2-(piperidin-4-yloxy)pyrimidine. NextSDS. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Pyrimidine Dihydrochloride Compounds

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is engineered for research scientists and drug development professionals facing severe peak asymmetry when analyzing highly polar, basic heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is engineered for research scientists and drug development professionals facing severe peak asymmetry when analyzing highly polar, basic heterocyclic salts.

Below, we dissect the thermodynamic and chemical causality of peak tailing, followed by self-validating protocols to restore Gaussian peak shapes to your analytical workflows.

Diagnostic Workflow

G Start Severe Peak Tailing (Pyrimidine Dihydrochloride) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Yes_pH Check Column Chemistry Check_pH->Yes_pH Yes No_pH Lower pH to 2.0-2.5 (e.g., 0.1% TFA/FA) Check_pH->No_pH No Check_Col Is Column End-Capped or Polar-Embedded? Yes_pH->Check_Col No_pH->Yes_pH Change_Col Switch to High-Purity Type-B Silica / BEH Check_Col->Change_Col No Check_Metal Are there Metal-Ion Interactions? Check_Col->Check_Metal Yes Change_Col->Check_Metal Use_PEEK Use PEEK Tubing & Metal-Free Column Check_Metal->Use_PEEK Hardware Fix Use_Additive Add 0.5 mM Medronic Acid (In-Sample) Check_Metal->Use_Additive Chemical Fix

Diagnostic workflow for troubleshooting peak tailing of basic pyrimidine salts.

Section 1: Mechanistic FAQs (The "Why")

Q: Why do pyrimidine dihydrochlorides exhibit such severe peak tailing compared to neutral compounds on standard C18 columns? A: Peak tailing for these compounds is driven by competing, dual retention mechanisms. The primary mechanism is the intended hydrophobic interaction with the C18 stationary phase. However, the basic nitrogen atoms in the pyrimidine ring become protonated (cationic) in typical mobile phases. These cations undergo a secondary ion-exchange interaction with deprotonated, acidic residual silanol groups ( Si−O− ) on the silica surface[1]. Because this secondary electrostatic interaction is kinetically slower than hydrophobic partitioning, the analyte band desorbs unevenly, causing the peak to drag or "tail"[2].

Q: How does the dihydrochloride salt form specifically disrupt the chromatography? A: The dihydrochloride form means the molecule is a salt of a weak base and a strong acid. When injected into the mobile phase, it dissociates, releasing two equivalents of HCl per molecule. If the mobile phase lacks sufficient buffer capacity, this release causes a localized, transient drop in pH within the analyte band itself[3]. This localized pH shift creates a mixed population of protonation states across the pyrimidine molecules, destroying peak symmetry. Furthermore, these highly polar salts are notorious for complexing with trace metal cations (iron, aluminum) present in older Type-A silica or stainless steel tubing[4].

Section 2: Troubleshooting Protocols (The "How")
Protocol A: Mobile Phase pH & Buffer Optimization

To eliminate silanol interactions, you must either neutralize the silanols or neutralize the pyrimidine.

  • Acidic Suppression: Adjust the aqueous mobile phase to pH 2.0–2.5 using 0.1% trifluoroacetic acid (TFA) or formic acid. Residual silanols have a pKa of ~3.5–4.5; lowering the pH fully protonates them to neutral Si−OH , eliminating the ion-exchange site[5].

  • Buffer Capacity: Increase the buffer concentration (e.g., from 10 mM to 25 mM phosphate or ammonium formate) to maintain ionic strength and resist the localized pH drop caused by the dihydrochloride dissociation[3].

  • Self-Validation System: Inject a neutral reference standard (e.g., toluene or uracil) alongside your pyrimidine dihydrochloride.

    • Validation Logic: If the neutral marker yields a perfectly symmetrical peak (USP Tailing Factor T≈1.0 ) while the pyrimidine tails ( T>1.5 ), the root cause is definitively a secondary chemical interaction. If both peaks tail equally, the system suffers from physical dead volume or a collapsed column bed[6].

Protocol B: Stationary Phase & Hardware Upgrades

If mobile phase adjustments fail, the stationary phase chemistry must be upgraded to shield the basic nitrogens.

  • Column Chemistry: Replace traditional Type-A silica columns with high-purity Type-B silica featuring extensive end-capping or polar-embedded groups (e.g., amide or carbamate phases). These groups provide steric shielding and a local layer of water that prevents basic compounds from reaching residual silanols[1].

  • HILIC Transition: For highly polar pyrimidine nucleotides or di-salts that show poor retention on Reversed-Phase, transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[7].

  • Hardware: Upgrade the flow path to use metal-free PEEK tubing and an inert column body to prevent pyrimidine nitrogens from complexing with trace metals[4].

  • Self-Validation System: Perform an orthogonal column test by running the exact same method on a standard C18 and a polar-embedded C18.

    • Validation Logic: A reduction in the tailing factor of >30% on the polar-embedded column isolates the failure mode to residual silanol activity. If tailing persists identically, the issue is extra-column volume.

Protocol C: Advanced Additives for MS Compatibility

When analyzing pyrimidine derivatives via LC-MS/MS, non-volatile buffers (like phosphate) are prohibited, making peak shape notoriously difficult to control.

  • In-Sample Chelation: Add 0.5 mM medronic acid directly to the sample matrix. Medronic acid acts as a powerful chelating agent that coats metal surfaces in the LC flow path, preventing the pyrimidine from binding to them[8].

  • Ion-Pairing: Alternatively, use 0.05% to 0.1% TFA in the mobile phase to form a neutral ion-pair with the protonated pyrimidine, allowing it to partition cleanly into the stationary phase[5].

  • Self-Validation System: Perform a serial titration of the medronic acid additive (0.1 mM, 0.3 mM, 0.5 mM, 1.0 mM) in your sample.

    • Validation Logic: Plot the USP Tailing Factor vs. Additive Concentration. The protocol is validated when the tailing factor plateaus (typically around 0.5 mM), confirming optimal chelation has been achieved without causing ion suppression in the mass spectrometer[8].

Section 3: Quantitative System Suitability

The following table summarizes the expected impact of optimized parameters on the USP Tailing Factor ( T ) for pyrimidine dihydrochloride compounds. An ideal Gaussian peak has a T of 1.0.

ParameterSub-Optimal ConditionOptimized ConditionMechanism of ActionExpected USP Tailing Factor ( T )
Mobile Phase pH pH 5.0 - 7.0 (Unbuffered)pH 2.0 - 2.5 (0.1% FA/TFA)Protonates silanols ( Si−O− Si−OH ), stopping ion-exchange.Reduces from >2.5 to ~1.2
Buffer Capacity < 5 mM20 - 25 mMResists localized pH shifts from HCl dissociation in the analyte band.Reduces from ~1.8 to ~1.1
Column Chemistry Type-A Silica (Non-endcapped)Type-B Silica (Polar-embedded)Steric shielding of residual silanols from basic nitrogen atoms.Reduces from >2.0 to ~1.1
Hardware / Tubing Stainless SteelMetal-Free PEEKPrevents Lewis acid-base complexation between pyrimidine and metal ions.Reduces from ~1.6 to ~1.0
Sample Additive None0.5 mM Medronic AcidChelates active metal sites in the LC system without MS ion suppression.Reduces from >2.0 to ~1.2
References
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Education Primers.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Chromatography Blog.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Technical Guides.[Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters Knowledge Base.[Link]

  • MDPI. "Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites." Metabolites.[Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare Featured Articles.[Link]

  • Muguruma Y, et al. "Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column." Biomedical Chromatography.[Link]

  • Lin YT, et al. "Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS." Journal of Proteome Research.[Link]

Sources

Optimization

reducing byproduct formation in 4,6-Bis(piperidin-4-yloxy)pyrimidine reactions

Welcome to the technical support center for the synthesis of 4,6-Bis(piperidin-4-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,6-Bis(piperidin-4-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. Here, we will delve into the common challenges encountered during this synthesis, explain the underlying chemical principles, and provide actionable solutions to minimize byproduct formation and maximize yield.

Introduction to the Synthesis

The synthesis of 4,6-Bis(piperidin-4-yloxy)pyrimidine is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chlorine atoms on 4,6-dichloropyrimidine with the alkoxide generated from 4-hydroxypiperidine. While seemingly straightforward, this reaction is prone to several side reactions that can lead to a range of impurities and a decrease in the overall yield of the desired product.

This guide will address the most frequently encountered issues, providing a clear path to a successful synthesis.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the synthesis of 4,6-Bis(piperidin-4-yloxy)pyrimidine:

Q1: What are the most common byproducts in this reaction?

A1: The most prevalent byproducts are the N-alkylated isomer, the monosubstituted intermediate, and products resulting from the hydrolysis of the starting material. In some cases, over-alkylation of the piperidine nitrogen can also occur.

Q2: Why is N-alkylation a significant problem?

A2: 4-hydroxypiperidine possesses two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the piperidine ring. Nitrogen is generally more nucleophilic than oxygen, which can lead to the formation of an N-C bond with the pyrimidine ring instead of the desired O-C bond.[1] This results in the formation of a structural isomer that can be difficult to separate from the desired product.

Q3: What is the role of the base in this reaction?

A3: The base is crucial for deprotonating the hydroxyl group of 4-hydroxypiperidine to form the more nucleophilic alkoxide ion. The choice of base can significantly influence the reaction's outcome, including the ratio of O-alkylation to N-alkylation and the rate of the reaction.

Q4: Can I use a one-pot or a two-step process for the synthesis?

A4: Both one-pot and two-step processes are viable. A one-pot synthesis, where both equivalents of 4-hydroxypiperidine are added with the 4,6-dichloropyrimidine, is often preferred for its simplicity. However, a two-step approach, involving the sequential addition of the nucleophile, can sometimes offer better control over the reaction and minimize the formation of the monosubstituted byproduct.[2]

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their potential causes, and recommended solutions.

Problem 1: Low Yield of the Desired Product

A low yield of 4,6-Bis(piperidin-4-yloxy)pyrimidine can be attributed to several factors. The following table outlines potential causes and their corresponding solutions.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion, leaving unreacted starting materials or the monosubstituted intermediate.- Increase reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. - Ensure stoichiometric amounts of reactants and base are used. An excess of the nucleophile and base can help drive the reaction to completion.
Suboptimal Base The chosen base may not be strong enough to efficiently deprotonate the 4-hydroxypiperidine, leading to a slow or incomplete reaction.- Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete formation of the alkoxide.
Poor Solvent Choice The solvent can significantly impact the solubility of the reactants and the rate of the SNAr reaction.- Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base, leaving the alkoxide anion more reactive.[3]
Hydrolysis of Starting Material The presence of water in the reaction mixture can lead to the hydrolysis of 4,6-dichloropyrimidine to 4,6-dihydroxypyrimidine, which is unreactive towards nucleophilic substitution under these conditions.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Problem 2: Presence of N-Alkylated Byproduct

The formation of the N-alkylated isomer is a common challenge due to the dual nucleophilicity of 4-hydroxypiperidine.

Diagram: O-Alkylation vs. N-Alkylation

G A 4-Hydroxypiperidine C Desired O-Alkylated Product A->C O-Alkylation (Desired) D N-Alkylated Byproduct A->D N-Alkylation (Byproduct) B 4,6-Dichloropyrimidine B->C B->D Base Base Base->A Deprotonation

Caption: Competing reaction pathways for 4-hydroxypiperidine.

Controlling Factor Explanation Recommended Strategy
Basicity and Steric Hindrance Strong, non-nucleophilic bases are preferred to selectively deprotonate the hydroxyl group without competing in the nucleophilic substitution.- Use a sterically hindered base like potassium tert-butoxide (t-BuOK). The bulky nature of the base can favor deprotonation of the less sterically hindered oxygen atom.
Reaction Temperature Higher temperatures can sometimes favor the thermodynamically more stable product, but may also increase the rate of undesired side reactions.- Start with a lower reaction temperature (e.g., 0 °C to room temperature) and gradually increase it while monitoring the product distribution. This can help favor the kinetically controlled O-alkylation product.
Protecting Groups Protecting the piperidine nitrogen is a definitive way to prevent N-alkylation.- Use a suitable protecting group for the piperidine nitrogen, such as a Boc (tert-butyloxycarbonyl) group. The protecting group can be removed in a subsequent step after the etherification is complete.
Problem 3: Presence of Monosubstituted Intermediate

The presence of 4-chloro-6-(piperidin-4-yloxy)pyrimidine indicates an incomplete reaction.

Potential Cause Explanation Recommended Solution
Insufficient Nucleophile/Base An inadequate amount of 4-hydroxypiperidine or base will result in only partial substitution of the chlorine atoms.- Ensure at least two equivalents of 4-hydroxypiperidine and a slight excess of the base are used relative to the 4,6-dichloropyrimidine.
Reaction Time/Temperature The second substitution is generally slower than the first due to the electron-donating nature of the newly introduced piperidin-4-yloxy group, which deactivates the pyrimidine ring towards further nucleophilic attack.- Increase the reaction time and/or temperature after the first substitution has occurred. Monitoring the reaction is critical to determine the optimal conditions.

Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis

This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.

Materials:

  • 4,6-Dichloropyrimidine

  • 4-Hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-hydroxypiperidine (2.2 equivalents).

  • Add anhydrous DMF to dissolve the 4-hydroxypiperidine.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.4 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the resulting alkoxide solution back to 0 °C.

  • In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 4,6-dichloropyrimidine dropwise to the cooled alkoxide solution over 30 minutes.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add 4-hydroxypiperidine and anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise B->C D 4. Stir to form alkoxide C->D E 5. Add 4,6-dichloropyrimidine solution dropwise at 0 °C D->E F 6. Warm and heat to 60-80 °C E->F G 7. Monitor reaction progress F->G H 8. Quench with water G->H I 9. Extract with organic solvent H->I J 10. Wash, dry, and concentrate I->J K 11. Purify by column chromatography J->K

Caption: Step-by-step workflow for the optimized synthesis.

References

  • Williamson Ether Synthesis - ChemTalk. (2022, October 24). Retrieved from [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Retrieved from [Link]

  • Why n-alkylation is more favorable than o-alkyation ? (2016, April 13). ResearchGate. Retrieved from [Link]

  • Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • Method for producing asymmetrical 4,6-bis(aryloxy)pyrimidine derivatives. (2006, December 27). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Analytical Methods for CAS 1353956-54-3: A Comparative Guide for Highly Polar Basic Building Blocks

Target Audience: Researchers, Analytical Scientists, and Pharmacokinetic (PK) Professionals CAS 1353956-54-3, chemically identified as 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride , is a highly polar, bis-basic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokinetic (PK) Professionals

CAS 1353956-54-3, chemically identified as 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride , is a highly polar, bis-basic building block increasingly utilized in the synthesis of targeted therapeutics, including kinase inhibitors and PROTAC degraders[1].

Quantifying this compound—and its structurally related derivatives—in biological matrices or pharmaceutical formulations presents a significant analytical challenge. The presence of two secondary piperidine amines (pKa ~10.5) and a pyrimidine core renders the molecule extremely hydrophilic. When analyzed using conventional reversed-phase liquid chromatography (RP-LC), these features typically result in poor retention (elution in the void volume), severe peak tailing due to secondary silanol interactions, and profound matrix effects in the mass spectrometer[2].

As a Senior Application Scientist, I have structured this guide to objectively compare analytical strategies for this class of compounds, explaining the mechanistic causality behind experimental choices, and providing a self-validating, ICH M10-compliant LC-MS/MS protocol[3][4].

Mechanistic Comparison of Chromatographic Strategies

To develop a robust assay, we must first address the chromatographic behavior of the protonated piperidine rings. We compared three distinct separation modalities to determine the optimal path for CAS 1353956-54-3.

Strategy A: Standard Reversed-Phase (Low pH)

At pH 2.5 (using 0.1% Formic Acid), the piperidine nitrogens are fully ionized. The molecule becomes highly highly polar, failing to partition into the hydrophobic C18 stationary phase. Furthermore, the positively charged amines interact strongly with any unendcapped, negatively charged silanols on the silica backbone, leading to unacceptable peak asymmetry.

Strategy B: High-pH Reversed-Phase

By raising the mobile phase pH to 10.5 (using Ammonium Hydroxide), the piperidine nitrogens are deprotonated, increasing the molecule's lipophilicity and allowing retention on a C18 or C8 column. The Catch: High-pH mobile phases rapidly dissolve standard silica particles, requiring specialized hybrid-silica columns. Additionally, high aqueous content at high pH often suppresses ionization efficiency in the MS source.

Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier choice for polar basic compounds[5]. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). In HILIC, the protonated CAS 1353956-54-3 partitions into a water-enriched layer on the stationary phase surface. The Causality of Superiority: The high acetonitrile concentration drastically improves electrospray ionization (ESI) droplet desolvation, yielding a 10- to 50-fold increase in MS sensitivity compared to RP-LC[2].

G Start CAS 1353956-54-3 (Bis-basic, highly polar) RP Standard RP-LC (Low pH) C18 Column Start->RP Attempt 1 HighPH High-pH RP-LC (pH > 10.5) Start->HighPH Attempt 2 HILIC HILIC Mode (Amide/Silica) Start->HILIC Optimal Path Result1 Poor Retention (Void Vol), Severe Tailing RP->Result1 Result2 Acceptable Retention, Reduced Column Life HighPH->Result2 Result3 Excellent Retention, Maximum ESI+ Sensitivity HILIC->Result3

Fig 1. Decision matrix for the chromatographic separation of bis-piperidine compounds.

Mass Spectrometry Platform Comparison

Depending on the stage of drug development, the choice of mass analyzer dictates the method's capabilities.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Use Case Pharmacokinetic (PK) quantification[6]Metabolite ID, Impurity profiling[7]
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Targeted MS/MS
Sensitivity (LLOQ) Sub-ng/mL (Excellent)ng/mL (Moderate to Good)
Resolution Unit resolution (~0.7 Da)High Resolution (>30,000 FWHM)
Suitability for CAS 1353956-54-3 Optimal for validated bioanalytical assays requiring high throughput.Optimal for identifying degradation products of the pyrimidine core.

Step-by-Step Experimental Protocol (ICH M10 Compliant)

To ensure trustworthiness, the following protocol is designed as a self-validating system adhering to the ICH M10 Bioanalytical Method Validation guidelines[4][8].

A. Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

While protein precipitation (PPT) is fast, it leaves endogenous phospholipids in the sample, which cause severe ion suppression in ESI+ mode. Because CAS 1353956-54-3 is strongly basic, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the scientifically sound choice.

  • Pre-treatment: Aliquot 50 µL of plasma. Add 10 µL of Internal Standard (stable isotope-labeled analog). Dilute with 200 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the piperidine rings are fully ionized ( NH2+​ ).

  • Conditioning: Pass 1 mL Methanol, then 1 mL 2% H3​PO4​ through the MCX cartridge.

  • Loading: Load the acidified sample. The protonated analyte binds tightly to the sulfonic acid groups on the sorbent via strong cation exchange.

  • Washing: Wash with 1 mL of 2% Formic acid in water (removes polar neutrals), followed by 1 mL of 100% Methanol (removes hydrophobic lipids/phospholipids). The analyte remains locked on the column due to ionic bonds.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the analyte, breaking the ionic bond and allowing it to elute.

  • Reconstitution: Evaporate to dryness under N2​ and reconstitute in 100 µL of 90:10 Acetonitrile:Water with 10 mM Ammonium Formate (HILIC starting conditions).

SamplePrep Plasma Plasma Sample + Internal Std Pretreat Acidify (2% H3PO4) Plasma->Pretreat SPE MCX SPE (Cation Exchange) Pretreat->SPE Wash Wash (MeOH: Removes Lipids) SPE->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute LCMS HILIC-LC-MS/MS Analysis Elute->LCMS

Fig 2. MCX Solid Phase Extraction workflow ensuring complete removal of matrix phospholipids.

B. HILIC-MS/MS Analytical Conditions
  • Column: Amide-bonded silica column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Note: The buffer is crucial in HILIC to maintain a consistent hydration layer and reproducible ion exchange interactions[9].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Ramp down to 60% B over 4 minutes. (In HILIC, water is the strong eluting solvent).

  • MS Ionization: ESI Positive mode.

  • MRM Transitions: Monitor the precursor [M+H]+ ion transitioning to the dominant piperidine fragment.

C. ICH M10 Validation Execution
  • Selectivity: Analyze 6 independent lots of blank matrix to ensure no endogenous peaks co-elute at the retention time of CAS 1353956-54-3.

  • Matrix Effect (ME): Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard. The IS-normalized MF must have a Coefficient of Variation (CV) < 15%[3].

  • Linearity & LLOQ: Prepare a calibration curve from 0.5 ng/mL to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) must exhibit signal-to-noise > 5:1 with precision ≤ 20%[8].

Quantitative Data Summary

The following table demonstrates the objective performance superiority of the HILIC/MCX method compared to a standard RP-LC/Protein Precipitation approach for CAS 1353956-54-3 (data represents expected validation parameters for this molecular class).

Validation Parameter (ICH M10)Standard RP-LC (C18) + PPTHILIC (Amide) + MCX SPEJustification for Difference
Retention Factor ( k ) 0.4 (Elutes in void)4.5 (Excellent retention)HILIC retains polar basic amines via hydrophilic partitioning.
Peak Asymmetry ( As​ ) 2.8 (Severe tailing)1.1 (Symmetrical)HILIC mobile phases suppress secondary silanol interactions.
Matrix Effect (%) -65% (Severe ion suppression)-4% (Negligible)MCX SPE removes phospholipids; HILIC separates analyte from remaining salts.
LLOQ 25.0 ng/mL0.5 ng/mLHigh acetonitrile in HILIC drastically improves ESI droplet desolvation[2].
Intra-day Precision (CV%) 18.5%4.2%Consistent retention and lack of matrix interference improve reproducibility.

Conclusion

For highly polar, multi-basic building blocks like CAS 1353956-54-3, traditional reversed-phase LC-MS/MS methods are fundamentally flawed, leading to poor data integrity and failed validations. By aligning the physicochemical properties of the molecule (pKa, polarity) with the analytical chemistry mechanisms—specifically utilizing MCX Solid Phase Extraction coupled with HILIC chromatography—scientists can develop highly sensitive, rugged, and fully ICH M10-compliant assays suitable for rigorous drug development pipelines.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials. Available at: [Link]

  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma Group. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. Available at:[Link]

  • HILIC: A Critical Evaluation. LCGC International. Available at: [Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. Available at: [Link]

  • HILIC–UHPLC–MS as a Tool for Metabolomics Study. Chromatography Online. Available at: [Link]

Sources

Comparative

A Technical Guide to the Binding Affinity of Bis(piperidin-4-yloxy)pyrimidine Derivatives as Histamine H4 Receptor Antagonists

For researchers and professionals in drug development, the quest for selective and potent ligands for G-protein coupled receptors (GPCRs) is a continuous endeavor. Among the myriad of scaffolds explored, the pyrimidine c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the quest for selective and potent ligands for G-protein coupled receptors (GPCRs) is a continuous endeavor. Among the myriad of scaffolds explored, the pyrimidine core has emerged as a versatile platform for designing modulators of various biological targets. This guide provides an in-depth comparison of the binding affinity of a specific class of these compounds: bis(piperidin-4-yloxy)pyrimidines, with a focus on their activity as antagonists of the histamine H4 receptor (H4R). The H4R is a key player in inflammatory responses and immune system modulation, making it an attractive target for therapeutic intervention in conditions such as asthma, atopic dermatitis, and pruritus.

The Bis(piperidin-4-yloxy)pyrimidine Scaffold: A Privileged Structure for H4R Antagonism

The bis(piperidin-4-yloxy)pyrimidine scaffold is characterized by a central pyrimidine ring substituted at two positions with piperidin-4-yloxy moieties. This arrangement offers several advantages in drug design. The pyrimidine core acts as a hydrogen bond acceptor, while the piperidine rings provide three-dimensional diversity and can be readily functionalized to explore structure-activity relationships (SAR). The ether linkages provide a degree of flexibility, allowing the piperidinyl groups to orient themselves optimally within the receptor binding pocket.

While a comprehensive SAR study of a single series of bis(piperidin-4-yloxy)pyrimidines is not extensively documented in a single publication, we can synthesize a comparative analysis by examining related pyrimidine-based H4R antagonists. The general structure-activity trends observed for these related compounds can be extrapolated to the bis(piperidin-4-yloxy)pyrimidine series, providing valuable insights for lead optimization.

Comparative Binding Affinity of Pyrimidine-Based H4R Antagonists

To understand the potential binding affinity of bis(piperidin-4-yloxy)pyrimidines, it is instructive to compare them with other pyrimidine derivatives that have been evaluated as H4R antagonists. The following table summarizes the binding affinities of representative compounds from different pyrimidine-based series.

Compound SeriesRepresentative CompoundTargetBinding Affinity (Ki, nM)Reference
2,4-DiaminopyrimidinesJNJ 39758979Human H4R12[1][2]
Pyrido[3,2-d]pyrimidines-Human H4RVaries[3]
Tricyclic Pyrimidines-Human H4RVaries
Hypothetical Bis(piperidin-4-yloxy)pyrimidine Structure below Human H4R Estimated in nM range -

Note: Data for the hypothetical bis(piperidin-4-yloxy)pyrimidine is an estimation based on the affinities of related structures.

A hypothetical structure for a bis(piperidin-4-yloxy)pyrimidine derivative is presented below:

Hypothetical structure of a 2,4-bis(piperidin-4-yloxy)pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of pyrimidine-based H4R antagonists, we can infer key SAR trends that are likely to govern the binding affinity of bis(piperidin-4-yloxy)pyrimidines.

The Pyrimidine Core:

The substitution pattern on the pyrimidine ring is critical for activity. In many active pyrimidine-based H4R antagonists, the 2 and 4 positions are key interaction points. The use of amino or ether linkages at these positions is a common strategy.

The Piperidine Moieties:

The piperidine rings are crucial for establishing interactions within the transmembrane domains of the H4 receptor. Key modifications include:

  • N-Substitution: The nitrogen atom of the piperidine ring is a common point for modification. Small alkyl groups, such as a methyl group, are often well-tolerated and can enhance potency. The presence of a basic nitrogen atom is often crucial for forming a salt bridge with key acidic residues in the receptor binding site.

  • Substitution on the Piperidine Ring: Introduction of substituents on the piperidine ring can influence both potency and selectivity. However, this can also introduce chiral centers, which may require separation and individual testing of enantiomers.

The following diagram illustrates the key SAR points for pyrimidine-based H4R antagonists:

SAR_Diagram Pyrimidine Pyrimidine Core Position_2_4 2,4-Positions Pyrimidine->Position_2_4 Critical for interaction Piperidine_1 Piperidin-4-yloxy (1) Position_2_4->Piperidine_1 Linker Piperidine_2 Piperidin-4-yloxy (2) Position_2_4->Piperidine_2 Linker N_Sub_1 N-Substitution (R1) Piperidine_1->N_Sub_1 Modulates potency & selectivity N_Sub_2 N-Substitution (R2) Piperidine_2->N_Sub_2 Modulates potency & selectivity

Caption: Key Structure-Activity Relationship points for pyrimidine-based H4R antagonists.

Experimental Protocol: Radioligand Binding Assay for Histamine H4 Receptor

To experimentally determine the binding affinity of novel bis(piperidin-4-yloxy)pyrimidine derivatives, a competitive radioligand binding assay is the gold standard.

Materials:
  • Cell Membranes: Membranes from HEK293 cells stably expressing the human histamine H4 receptor.

  • Radioligand: [³H]Histamine or another suitable H4R-selective radioligand.

  • Non-specific Binding Control: A high concentration of a known H4R ligand (e.g., JNJ 7777120) or histamine.

  • Test Compounds: Bis(piperidin-4-yloxy)pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Fluid.

Workflow:

The following diagram outlines the workflow for a typical H4R radioligand binding assay:

Binding_Assay_Workflow A Prepare Assay Plate (Membranes, Radioligand, Test Compound/Control) B Incubate (e.g., 60 min at 25°C) A->B C Terminate by Rapid Filtration (Separate bound from free radioligand) B->C D Wash Filters (Remove non-specifically bound radioligand) C->D E Add Scintillation Fluid D->E F Quantify Radioactivity (Scintillation Counter) E->F G Data Analysis (Calculate Ki values) F->G

Caption: Workflow for a histamine H4 receptor radioligand binding assay.

Step-by-Step Methodology:
  • Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each test compound. The IC50 value is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Alternative Scaffolds Targeting the Histamine H4 Receptor

While the bis(piperidin-4-yloxy)pyrimidine scaffold holds promise, it is important to consider alternative chemical series that have been developed as H4R antagonists. These include:

  • Indole and Benzimidazole Carboxamides: This class includes the well-characterized H4R antagonist JNJ 7777120.

  • 2-Aryl-benzimidazoles: Another class of potent H4R antagonists.

  • Tricyclic Pyrimidines: These compounds often exhibit high affinity and good pharmacokinetic properties.

A comparative analysis of the binding affinities and physicochemical properties of these different scaffolds can inform the selection of the most promising candidates for further development.

Conclusion and Future Perspectives

The bis(piperidin-4-yloxy)pyrimidine scaffold represents a promising starting point for the design of novel and selective histamine H4 receptor antagonists. By leveraging the structure-activity relationship insights from related pyrimidine series and employing robust experimental techniques such as radioligand binding assays, researchers can efficiently optimize the binding affinity and drug-like properties of these compounds. Future work should focus on the synthesis and systematic evaluation of a focused library of bis(piperidin-4-yloxy)pyrimidine derivatives to fully elucidate their SAR and to identify lead candidates for in vivo studies. The development of potent and selective H4R antagonists from this chemical class has the potential to deliver new therapeutic options for a range of inflammatory and immune-related disorders.

References

  • Savall, B. M., et al. (2014). Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. Journal of Medicinal Chemistry, 57(8), 3469-3487.
  • Andaloussi, M., et al. (2013). A novel series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold: comparison of hERG binding and target residence time with PF-3893787. Bioorganic & Medicinal Chemistry Letters, 23(9), 2663-2670.

Sources

Validation

Structural Validation of 4,6-Bis(piperidin-4-yloxy)pyrimidine Dihydrochloride: A Comparative Guide to X-ray Crystallography and Orthogonal Methods

An In-Depth Technical Guide Abstract For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This is particularly true for novel chemical entities like 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride, where precise knowledge of atomic arrangement, stereochemistry, and conformation is critical for understanding its potential biological activity and for guiding further optimization. Single-crystal X-ray diffraction (SCXRD) stands as the definitive, "gold standard" method for elucidating these structural details.[1][2] This guide provides an in-depth examination of the structural validation of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride using SCXRD. It details the causality behind experimental choices, from crystallization to data refinement, and presents a comprehensive comparison with orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. By integrating data from these methods, we demonstrate a self-validating system for absolute structural confirmation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful tool available for determining the molecular and structural details of a small molecule at atomic resolution.[1] Unlike spectroscopic methods that provide indirect structural information, diffraction techniques offer direct evidence of the spatial arrangement of atoms within a crystalline lattice.[1] However, the success of an SCXRD experiment is entirely dependent on the ability to grow high-quality single crystals, a process that is often the most significant bottleneck.[1]

The Crystallization Challenge: From Soluble Salt to Ordered Lattice

The target molecule, 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride, is an organic salt. Such salts often exhibit high solubility in polar solvents, which complicates crystallization. Organic salt crystallization is a critical step in pharmaceutical development as it can significantly modify and optimize physicochemical properties like solubility and stability.[3][4] The primary challenge is to carefully guide the solution from a stable, undersaturated state to a metastable, supersaturated state where nucleation and subsequent crystal growth can occur without crashing out as an amorphous solid.[1]

Experimental Protocol: Crystallization of 4,6-Bis(piperidin-4-yloxy)pyrimidine Dihydrochloride
  • Material Purification: Begin with the highly purified dihydrochloride salt of the target compound. Purity is paramount, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening: The choice of solvent is critical.[5] For a polar salt, solvents like methanol, ethanol, or water are good starting points. The ideal solvent will dissolve the compound when hot but not when cold.[6] A solubility screen should be performed on a micro-scale to identify suitable candidates.

  • Chosen Method: Slow Evaporation: Slow evaporation is a straightforward and effective technique for many organic compounds.[7][8]

    • Rationale: This method was selected due to the high solubility of the compound. It allows for a gradual increase in concentration, promoting the formation of a limited number of nucleation sites, which can then grow into larger, higher-quality crystals.[5]

    • Procedure: i. Prepare a nearly saturated solution of the compound in methanol (~5 mg/mL) in a clean, small glass vial. ii. Filter the solution through a syringe filter (0.2 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[5] iii. Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow solvent evaporation. A faster rate of evaporation often leads to the formation of small, poorly-diffracting crystals.[8] iv. Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[5] Patience is key; quality crystal growth is a slow process.

Advanced Crystallization Alternatives for Difficult Compounds

If slow evaporation fails, several advanced methods can be employed:

TechniquePrincipleRationale for UseReference
Solvent Layering The compound is dissolved in a "good" solvent, and a less dense, miscible "poor" solvent (an anti-solvent) is carefully layered on top. Crystals form at the interface as the anti-solvent slowly diffuses into the solution, reducing the compound's solubility.Effective when a compound is too soluble in all readily available solvents for evaporation or cooling to be practical.[5][8]
Vapor Diffusion A concentrated drop of the compound solution is placed in a sealed chamber containing a larger reservoir of a volatile anti-solvent. The anti-solvent vapor diffuses into the droplet, gradually lowering the compound's solubility to induce crystallization.A highly controlled method that allows for fine-tuning of the rate of supersaturation.[2]
Microbatch Under-Oil An aqueous solution of the water-soluble organic salt is placed under a layer of inert oil. The oil controls the slow evaporation of water, leading to a supersaturated solution and subsequent crystal growth.Excellent for high-throughput screening of various conditions with minimal sample consumption.[1]
SCXRD Workflow: From Crystal to Structure

The journey from a suitable crystal to a refined 3D structure involves a standardized workflow. This process is designed to be self-validating at each major step.

scxrd_workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Compound selection Crystal Selection & Mounting crystallization->selection Diffraction-Quality Crystal xray Mount on Diffractometer selection->xray diffraction X-ray Exposure & Data Collection xray->diffraction Monochromatic X-rays integration Data Integration & Scaling diffraction->integration solution Structure Solution (Phase Problem) integration->solution Reflection Intensities refinement Structure Refinement solution->refinement Initial Atomic Model validation Final Structure Validation refinement->validation Refined Model (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically >0.02 mm, <0.5 mm) is selected under a microscope and mounted on a goniometer head.[9][10]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. It is then placed in an intense, monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[10]

  • Data Processing: The measured intensities of the diffracted X-rays are integrated, scaled, and corrected for experimental factors. This yields a unique reflection file for the compound.

  • Structure Solution: For small molecules, direct methods are typically used to solve the "phase problem" and generate an initial electron density map.[10] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions.[11] The final model provides precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.

  • Validation: The final structure is validated using software that checks for geometric consistency, missed symmetry, and other potential errors, generating a Crystallographic Information File (CIF).[12]

Part 2: Orthogonal Techniques for Comprehensive Validation

While SCXRD provides the definitive solid-state structure, a truly robust validation employs orthogonal techniques that probe the molecule's properties in different states (e.g., in solution) and provide complementary information.

validation_methods main 4,6-Bis(piperidin-4-yloxy) pyrimidine dihydrochloride SCXRD NMR MS Computational scxrd X-ray Crystallography (SCXRD) • 3D Atomic Coordinates • Absolute Stereochemistry • Bond Lengths/Angles • Crystal Packing main:port_scxrd->scxrd Definitive 3D Structure nmr NMR Spectroscopy • Atomic Connectivity • Chemical Environment • Number of Protons • Solution-State Structure main:port_nmr->nmr Confirms Connectivity ms Mass Spectrometry (MS) • Molecular Weight • Molecular Formula (HRMS) • Fragmentation Pattern • Isotopic Distribution main:port_ms->ms Confirms Mass/Formula comp Computational Modeling • Predicted Conformation • Electronic Properties • Conformational Dynamics • Supports Experimental Data main:port_comp->comp Predicts/Rationalizes Structure

Caption: Integrated approach for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the preeminent technique for determining the structure of organic compounds in solution.[13] It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.[14][15][16]

  • Causality & Insight: While SCXRD tells us where atoms are in a static, crystalline state, NMR confirms the covalent bonding framework (connectivity) in the more biologically relevant solution state.[17] For 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride, ¹H NMR would confirm the presence of the pyrimidine and piperidine rings through characteristic chemical shifts and coupling patterns, and integration would confirm the ratio of protons in each part of the molecule.[15][18]

  • Protocol (¹H and ¹³C NMR):

    • Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, suitable for a dihydrochloride salt).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H spectrum, followed by a ¹³C spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Analyze chemical shifts, integration values, and coupling constants to assign the structure.

Mass Spectrometry (MS)

MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[19] High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the molecular formula.[20]

  • Causality & Insight: MS provides the most fundamental piece of information: the molecular weight. This serves as a primary check to ensure the correct compound has been synthesized before proceeding with more complex analyses. For our target molecule, electrospray ionization (ESI) would be a suitable method, and HRMS would be used to confirm the elemental composition, C₁₄H₂₂N₄O₂, of the free base. Tandem MS (MS/MS) can be used to fragment the molecule and analyze the pieces, providing further confidence in the proposed structure.[21]

  • Protocol (ESI-MS):

    • Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent (e.g., methanol/water).

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain a mass measurement with <5 ppm accuracy.[20]

Computational Modeling

Computational methods allow for the in silico prediction of molecular structures and properties.[22] These approaches can model the three-dimensional structure of molecules, providing insights into their preferred conformations.[23]

  • Causality & Insight: While not a substitute for experimental data, computational modeling serves as a valuable corroborative tool.[24] By performing a conformational search using quantum mechanics or molecular mechanics, one can predict the lowest-energy structure of the molecule. This predicted structure can then be directly compared to the experimentally determined X-ray structure. A strong correlation between the two increases confidence in the experimental result and can help rationalize the observed conformation.

Comparative Summary of Techniques
FeatureX-ray Crystallography (SCXRD)NMR SpectroscopyMass Spectrometry (MS)Computational Modeling
State of Matter Solid (Crystal)SolutionGas Phase (Ions)In Silico (Theoretical)
Primary Information 3D atomic coordinatesCovalent bond connectivityMass-to-charge ratioPredicted 3D conformation
Key Strengths Unambiguous 3D structure, absolute stereochemistryProvides solution-state structure, dynamic informationHigh sensitivity, confirms molecular formula (HRMS)Can model unstable or non-crystalline compounds
Key Limitations Requires high-quality single crystalsIndirect structural information, complex spectraNo stereochemical or connectivity informationA prediction, not an experimental result; requires validation

Conclusion: An Integrated and Self-Validating Approach

The structural validation of a novel compound like 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride requires a multi-faceted, evidence-based approach. Single-crystal X-ray crystallography provides the ultimate, high-resolution snapshot of the molecule's three-dimensional architecture, serving as the definitive proof of structure.[1]

However, by integrating this "gold standard" data with orthogonal techniques, a more complete and unassailable picture emerges. NMR spectroscopy validates the atomic connectivity in the solution phase, mass spectrometry confirms the elemental composition and molecular weight, and computational modeling provides a theoretical framework that can rationalize the experimentally observed structure. Together, these methods form a self-validating system that provides the highest possible confidence in the structural assignment, a critical requirement for advancing any new chemical entity in drug discovery and development.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Vertex AI Search.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023). Analytical Chemistry.
  • Computational modeling of molecular structures guided by hydrogen-exchange data. (2022). University of Edinburgh Research Explorer.
  • CXMS: An Alternative to X-Ray Crystallography for Proteins. (2013). ThermoFisher.
  • From Atoms to Cells: AI-Based Structure Prediction Fueling Molecular Dynamics Simulations in Computational Structural Biology. (2026). PubMed.
  • Beyond X-rays: an overview of emerging structural biology methods. (2021). Portland Press.
  • X-Ray Crystallography Laboratory. Michigan State University Department of Chemistry.
  • Continuous crystallisation of organic salt polymorphs. (2022). Frontiers.
  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). TIGP.
  • Small Molecule Identification with Mass Spectrometry. Select Science.
  • Computational Method for Molecular Structure Prediction and Visualization of Target Protein Molecule. (2016). ijpab.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
  • Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. (2020). PMC.
  • NMR Spectroscopy. Michigan State University Chemistry.
  • Computational Modeling and Simulations. OHSU.
  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. (2005). ACS Publications.
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • Computational methods for constructing protein structure models from 3D electron microscopy maps. (2014). PMC.
  • NMR spectroscopy - An Easy Introduction. (2020). Chemistry Steps.
  • Guide for crystallization. University of Geneva.
  • NMR Techniques in Organic Chemistry: a quick guide. University of Warwick.
  • Comparing Analytical Techniques for Structural Biology. (2023). NanoImaging Services.
  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. LibreTexts Chemistry.
  • SOP: CRYSTALLIZATION. University of California, Santa Cruz.
  • Small molecule X-ray crystallography. The University of Queensland.
  • X-ray crystallography. Wikipedia.
  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. (2025). Benchchem.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers.
  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). PubMed.
  • Structure validation in chemical crystallography. (2009). ResearchGate.
  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. (2015). Research and Reviews.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). PubMed.
  • 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. (2014). PMC.

Sources

Comparative

A Comparative Guide to the Stability of Dihydrochloride Salts vs. Free Base Pyrimidines in Pharmaceutical Development

Introduction: The Critical Choice Between Free Base and Salt Form In pharmaceutical development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a decision that profoundly im...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Choice Between Free Base and Salt Form

In pharmaceutical development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a decision that profoundly impacts its stability, bioavailability, and manufacturability. For weakly basic compounds like many pyrimidine derivatives—a core scaffold in numerous therapeutic agents—the choice often narrows down to developing the neutral "free base" or a salt form.[1] The dihydrochloride salt is a common choice, intended to enhance properties like aqueous solubility.[2][3][4] However, this modification introduces a fundamental change to the molecule's physicochemical nature, creating a complex trade-off between improved solubility and potential stability liabilities.

This guide provides an in-depth technical comparison of the stability profiles of pyrimidine dihydrochloride salts and their corresponding free bases. We will move beyond simple statements of properties to explore the underlying chemical and physical principles that govern their behavior. By synthesizing established theory with practical experimental workflows, this document aims to equip researchers, medicinal chemists, and formulation scientists with the knowledge to make informed decisions, ensuring the selection of a robust and stable drug candidate for clinical progression.

The Theoretical Framework: Understanding the Physicochemical Divergence

The conversion of a pyrimidine free base to its dihydrochloride salt is not merely an addition of counter-ions; it is a fundamental alteration of the molecule's electronic and crystalline properties.

Chemical Structure and Protonation's Electronic Impact

The pyrimidine ring is a π-deficient aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[5] These nitrogen atoms are the primary sites of basicity and, consequently, protonation. The formation of a dihydrochloride salt involves the protonation of both of these ring nitrogens by hydrochloric acid.

This dual protonation has significant electronic consequences. The resulting positive charges on the nitrogen atoms act as powerful electron-withdrawing groups, further decreasing the electron density of the entire aromatic ring system.[5] This electronic shift is the root cause of the differing chemical reactivity and stability between the free base and the salt form. While pyrimidines can, in some specific cases, be protonated at the C(5) position, N(1) and N(3) protonation is the typical event in the formation of simple acid salts.[6][7][8][9]

View Diagram: Protonation of a Pyrimidine Base

G cluster_0 Pyrimidine Free Base cluster_1 Pyrimidine Dihydrochloride Salt FB Salt FB->Salt + 2 HCl Salt->FB - 2 HCl

Caption: Conversion of a pyrimidine free base to its dihydrochloride salt.


The Influence of Salt Formation on Physical Properties

Forming a salt transforms a neutral organic molecule into an ionic compound, drastically altering its physical properties.[10][11]

  • Solubility and Dissolution: The primary driver for creating a hydrochloride salt is often to improve aqueous solubility and dissolution rate, which is critical for bioavailability, especially for BCS Class II and IV compounds.[4] Ionic compounds generally exhibit higher solubility in polar solvents like water compared to their neutral counterparts.[11][12]

  • Melting Point: Salts typically have significantly higher melting points than their corresponding free bases due to the strong electrostatic interactions of the ionic crystal lattice.[2] This can be advantageous for thermal stability during manufacturing processes like milling.

  • Hygroscopicity: This is a critical stability parameter. Hydrochloride salts, being highly polar and ionic, have a greater propensity to absorb atmospheric moisture than their less polar free base forms.[3][13] This increased hygroscopicity can lead to a host of physical and chemical instability issues.[14][15][16]

  • Polymorphism: Both the free base and the salt can exist in different crystalline forms, or polymorphs.[17] The process of salt formation itself can yield new, unique polymorphic forms. Each polymorph will have a distinct stability, solubility, and hygroscopicity profile, making polymorphic screening essential for both forms.[15]

Comparative Stability Analysis: A Multifaceted Assessment

Stability is not a monolithic property. It must be assessed across a range of chemical and physical criteria. A suitable salt should ideally offer good solubility and stability.[18]

Chemical Stability

Chemical stability refers to the molecule's resistance to degradation through chemical reactions. Forced degradation studies are essential to identify likely degradation pathways and assess the intrinsic stability of a molecule.[19]

  • Hydrolytic Stability: The susceptibility to hydrolysis is a key concern. The increased electron deficiency in the protonated pyrimidine ring of the dihydrochloride salt can make it more susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening or other degradation pathways.[20][21] Conversely, the free base, with its higher electron density, may be more resistant to such attacks under neutral or basic conditions. However, under acidic conditions, the free base will protonate in situ, and its stability profile may begin to resemble that of the pre-formed salt.

  • Oxidative Stability: The electron-deficient nature of the salt form may offer some protection against oxidative degradation compared to the more electron-rich free base. However, this is highly dependent on the specific substituents on the pyrimidine ring.

  • Photostability: As mandated by ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[22] The salt and free base may have different light absorption characteristics (chromophores), leading to different photolytic degradation pathways and rates. It is imperative to test both forms to understand their liabilities upon exposure to light.

Physical Stability

Physical stability relates to the preservation of the solid-state form, including its crystallinity, moisture content, and appearance.

  • Hygroscopicity: This is often the most significant point of differentiation. Dihydrochloride salts are frequently more hygroscopic than the free base.[13] Moisture uptake can act as a plasticizer, lowering the glass transition temperature of amorphous content and increasing molecular mobility, which can trigger crystallization to a less stable or less soluble polymorph.[16] Furthermore, adsorbed water can act as a solvent, accelerating chemical degradation pathways like hydrolysis.[15]

  • Polymorphism and Disproportionation: A metastable polymorph, whether of the free base or the salt, may convert to a more stable but less soluble form over time, impacting bioavailability.[17] Salts face an additional risk: disproportionation . This is the conversion of the salt back to its free base form, which can occur in the presence of moisture or certain excipients that create a high pH microenvironment.[23] This can lead to significant changes in the drug product's performance.

Experimental Design for a Robust Comparative Stability Assessment

To objectively compare the stability of a pyrimidine free base and its dihydrochloride salt, a systematic experimental approach grounded in regulatory guidelines is essential. The International Council for Harmonisation (ICH) provides a framework for this evaluation.[24][25]

View Diagram: Stability Assessment Workflow

G cluster_chem Chemical Stability Assessment cluster_phys Physical Stability Assessment start Receive Pyrimidine Free Base & Dihydrochloride Salt forced_degradation Forced Degradation (ICH Q1A) (Acid, Base, H2O2, Heat, Light) start->forced_degradation hygro Hygroscopicity Testing (e.g., DVS) start->hygro poly Polymorph & Form Screen (XRPD, DSC, TGA) start->poly solubility pH-Solubility Profile start->solubility hplc_dev Develop & Validate Stability-Indicating HPLC Method (ICH Q2) hplc_analysis Analyze Stressed Samples Quantify Degradants forced_degradation->hplc_analysis hplc_dev->hplc_analysis Validated Method data_comp Comparative Data Analysis hplc_analysis->data_comp hygro->data_comp poly->data_comp solubility->data_comp report Final Stability Report & Form Selection Recommendation data_comp->report

Caption: Workflow for comparative stability analysis of API forms.


Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and compare the intrinsic stability of the pyrimidine free base and its dihydrochloride salt under various stress conditions, as outlined in ICH guideline Q1A.[26]

Methodology:

  • Sample Preparation: Prepare separate solutions of the free base and the dihydrochloride salt in a suitable solvent (e.g., methanol/water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of sample solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of sample solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • At time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Store solid samples of both the free base and the salt in an oven at 80°C for 72 hours.

    • At time points, withdraw samples, dissolve in solvent, and dilute for analysis.

  • Photolytic Degradation (ICH Q1B):

    • Expose solid samples and solutions to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain a parallel set of samples protected from light (dark controls) at the same temperature.

    • Analyze samples post-exposure.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact API from all process impurities and degradation products, ensuring accurate quantification of stability.[27][28][29][30][31]

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a robust reversed-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm).

    • Screen mobile phase combinations (e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile) using a gradient elution (e.g., 5% to 95% B over 15 minutes).

  • Forced Degradation Sample Analysis:

    • Inject a composite sample containing the API and all stressed samples to ensure all degradation peaks are visible.

    • Optimize the gradient, pH, and temperature to achieve baseline separation (>1.5 resolution) between the main peak and all degradant peaks.

  • Detection: Use a photodiode array (PDA) detector to assess peak purity and determine the optimal wavelength for quantification of the API and its impurities.

  • Validation (ICH Q2): Validate the final method for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is confirmed by demonstrating that the API peak is free from interference from degradants (peak purity analysis).

Protocol 3: Hygroscopicity Assessment

Objective: To quantitatively measure and compare the moisture sorption behavior of the free base and the dihydrochloride salt.

Methodology:

  • Instrumentation: Use a Dynamic Vapor Sorption (DVS) instrument.

  • Sample Preparation: Place 5-10 mg of each solid sample into the DVS sample pan.

  • Drying: Dry the sample in situ under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm:

    • Increase the RH in steps (e.g., 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step.

    • Decrease the RH in the same steps back to 0% to assess the desorption behavior and any hysteresis.

  • Data Analysis: Plot the change in mass (%) versus RH. Classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).

Data Interpretation: A Hypothetical Case Study

To illustrate the practical application of these protocols, consider the following hypothetical data for "Pyrimidone-X" free base and its dihydrochloride salt.

Table 1: Comparative Forced Degradation Data for Pyrimidone-X

Stress Condition (24h)FormAssay (% Initial)Total Impurities (%)Major Degradant RRT
0.1 N HCl, 60°C Free Base98.5%1.5%0.85
Dihydrochloride98.2%1.8%0.85
0.1 N NaOH, 60°C Free Base99.1%0.9%1.15
Dihydrochloride85.4%14.6%1.15
3% H₂O₂, RT Free Base92.3%7.7%0.92
Dihydrochloride95.8%4.2%0.92
Photolytic Free Base96.5%3.5%1.30
Dihydrochloride97.0%3.0%1.30

Table 2: Comparative Physical Stability Data for Pyrimidone-X

PropertyFree BaseDihydrochloride Salt
Aqueous Solubility (pH 7.4) 0.05 mg/mL15.2 mg/mL
Melting Point (DSC) 155 °C235 °C (with decomposition)
Hygroscopicity (DVS) Non-hygroscopic (<0.2% uptake at 80% RH)Very hygroscopic (>15% uptake at 80% RH)
Physical Form Post-DVS Crystalline (no change)Deliquescence above 80% RH
Interpretation and Causality:
  • Chemical Stability Insights: The data clearly show the dihydrochloride salt is significantly less stable under basic conditions (14.6% degradation vs. 0.9% for the free base). This is a direct consequence of the electron-withdrawing effect of the protonated nitrogens, making the ring more susceptible to nucleophilic attack by hydroxide. Conversely, the salt shows slightly better stability against oxidation, which aligns with the theory that a more electron-deficient ring is less prone to oxidation.

  • Physical Stability Insights: As expected, the salt form provides a dramatic (>300-fold) increase in aqueous solubility. However, this comes at the cost of extreme hygroscopicity, leading to deliquescence at high humidity. The free base is physically robust and non-hygroscopic.

  • Self-Validation: The stability-indicating HPLC method successfully separated the degradants formed under different stress conditions (indicated by different RRTs), validating the accuracy of the quantitative data. The use of dark controls in the photostability study (data not shown) would confirm that degradation was due to light, not heat.

Conclusion and Strategic Recommendations

The choice between a pyrimidine free base and its dihydrochloride salt is not a simple one; it is a strategic decision based on balancing competing properties.

  • The dihydrochloride salt is often the superior choice when a significant enhancement in aqueous solubility and dissolution rate is paramount, for instance, in developing an immediate-release oral dosage form for a poorly soluble compound.[4] However, this choice necessitates a robust formulation and packaging strategy to mitigate the high risk of hygroscopicity and potential chemical instability in alkaline environments.[13][16] Manufacturing processes would need strict humidity control.

  • The free base is preferable when intrinsic solubility is sufficient or when the API is intended for a formulation where high aqueous solubility is not a prerequisite (e.g., modified-release formulations, certain topical products). Its superior physical stability and lower hygroscopicity can simplify formulation, reduce manufacturing costs, and lead to a more robust product with a longer shelf life.

Ultimately, the decision must be data-driven. The comprehensive stability assessment outlined in this guide provides the necessary framework to de-risk the development process. By understanding the fundamental chemical and physical principles and executing rigorous, well-designed experiments, researchers can confidently select the optimal form of their pyrimidine API, laying a solid foundation for successful drug product development.

References

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
  • Liew, K. B., & Peh, K. K. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Heliyon.
  • Demeter, A., Wéber, C., & Brlik, J. (2003). Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex. Journal of the American Chemical Society. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Demeter, A., Wéber, C., Brlik, J., Veszprémi, T., & Németh, B. (2004). [From Routine Acylation Towards Stable Sigma-Complexes of Pyrimidine: Carbon Protonation of the Pyrimdine-Ring]. Acta Pharmaceutica Hungarica. [Link]

  • Pyrimidine. (n.d.). In Wikipedia. Retrieved March 21, 2026. [Link]

  • Patel, R., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem and its related impurities in a dry powder injection formulation. Journal of Applied Pharmaceutical Science.
  • Demeter, Á., Wéber, C., & Brlik, J. (2003). Protonation of the Pyrimidine Ring at the C(5) Position: Formation of a Stable Cationic σ-Complex. Journal of the American Chemical Society. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Quality Guidelines. (n.d.). ICH. [Link]

  • Demeter, Á., Wéber, C., & Brlik, J. (2003). Protonation of the Pyrimidine Ring at the C(5) Position: Formation of a Stable Cationic σ-Complex. ACS Publications. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.). European Journal of Pharmaceutical Sciences.
  • Varma, M. V., et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Development and Technology. [Link]

  • Bastin, R. J., et al. (2018).
  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Gavan, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Online Press.
  • Pharmaceutical salts of pyrimidine derivatives and method of treating disorders. (2021).
  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (1954). Biochemical Journal. [Link]

  • Wetzler, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine.
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

  • The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. (n.d.). Request PDF. [Link]

  • Hydrochloride of pyrimidine benzamide compound and application thereof. (2021).
  • Improving API Solubility by Salt and Cocrystal Form
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • How to Analyze Stability of Purine vs Pyrimidine Bases. (2026, March 5).
  • Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. (n.d.). ResearchGate. [Link]

  • Gant, R. L., et al. (2007). Degradation of Pyrimidines by Pseudomonas syringae. Research Journal of Microbiology. [Link]

  • Sharma, M., & Murugesan, K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Asghar, M. A., et al. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. [Link]

  • Kaur, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

  • Gyi, J. I., et al. (1996). Comparison of the Thermodynamic Stabilities and Solution Conformations of DNA·RNA Hybrids Containing Purine-Rich and Pyrimidine-Rich Strands with DNA and RNA Duplexes. Biochemistry. [Link]

  • Khadka, P., et al. (2014). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Acta Pharmaceutica. [Link]

  • Kumar, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. [Link]

  • Kumar, A., et al. (2020). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. ACS Omega. [Link]

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]

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